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  • Product: 2-Cyclohexen-1-one, 3-hydroxy-2-methyl-
  • CAS: 32774-63-3

Core Science & Biosynthesis

Foundational

Mechanistic Insights into the Keto-Enol Tautomerism of 2-Cyclohexen-1-one, 3-hydroxy-2-methyl-

Executive Summary The compound 2-Cyclohexen-1-one, 3-hydroxy-2-methyl- (also widely known as 2-methyl-1,3-cyclohexanedione or MCHD)[1] represents a classic cyclic β -diketone system. Unlike acyclic β -diketones such as a...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 2-Cyclohexen-1-one, 3-hydroxy-2-methyl- (also widely known as 2-methyl-1,3-cyclohexanedione or MCHD)[1] represents a classic cyclic β -diketone system. Unlike acyclic β -diketones such as acetylacetone, which readily form planar, intramolecular hydrogen bonds to stabilize their enol forms, the rigid six-membered ring of MCHD geometrically prohibits such intramolecular stabilization. Consequently, its keto-enol tautomerism is entirely governed by intermolecular interactions and environmental dielectric effects.

This technical guide provides an in-depth analysis of the structural dynamics, thermodynamic barriers, and validated experimental workflows required to characterize the tautomeric equilibrium of this critical synthetic intermediate.

Structural Dynamics and the Thermodynamic Baseline

In any study of cyclic β -diketones, one must first decouple the intrinsic molecular stability from bulk phase effects.

  • The Diketo Form (2-Methyl-1,3-cyclohexanedione): In the gas phase or when isolated in a highly inert, non-polar environment (such as a cryogenic argon matrix), the molecule exists exclusively in the diketo form[2]. Without neighboring molecules to act as proton acceptors/donors, the activation barrier for a direct, intramolecular [1,3]-proton shift is prohibitively high (>60 kcal/mol) due to the severe ring strain required to reach the transition state.

  • The Enol Form (3-Hydroxy-2-methylcyclohex-2-en-1-one): In polar solvents, thin films, or the solid state, the compound exists predominantly as the enol tautomer[3]. The enol form is stabilized by a conjugated enone system ( π -electron delocalization) and robust intermolecular hydrogen bonding (O-H···O=C).

The Role of the C2-Methyl Group

The presence of the methyl group at the C2 position is not merely a structural footnote; it fundamentally alters the tautomerization kinetics. To overcome the massive activation barrier of direct proton transfer, MCHD must first form a pre-reaction complex—specifically, a C-H···O hydrogen-bonded homodimer. Electronic structure calculations reveal that the bulky C2-methyl group sterically impedes the optimal alignment of these dimers compared to unsubstituted 1,3-cyclohexanedione (CHD), thereby reducing the extent of tautomerization under identical thermal conditions[].

Tautomerization_Mechanism Diketo Diketo Tautomer (2-Methyl-1,3-cyclohexanedione) Dimer Intermolecular C-H···O Hydrogen Bonding Diketo->Dimer Annealing (>28K) Enol Keto-Enol Tautomer (3-Hydroxy-2-methylcyclohex-2-en-1-one) GasPhase Gas Phase / 8K Matrix (Monomeric Isolation) GasPhase->Diketo Traps Dimer->Enol Lowers Proton Transfer Barrier Solvent Polar Solvents (Dielectric Stabilization) Solvent->Enol Favors

Diagram 1: Environmental and intermolecular drivers of MCHD tautomerization.

Experimental Protocols for Tautomeric Characterization

To empirically validate these thermodynamic states, researchers must employ techniques that can isolate the kinetic product from the thermodynamic sink. Below are two self-validating protocols designed to probe different aspects of the tautomeric equilibrium.

Protocol A: Matrix-Isolation FTIR Spectroscopy (Kinetic Trapping)

Purpose: To isolate the gas-phase diketo monomer and observe the specific intermolecular interactions that trigger enolization. Causality: By depositing the sample in an Argon matrix at 8 K, the thermal energy ( kT ) is kept vastly below the tautomerization barrier, and the rigid lattice prevents molecular collisions. Annealing the matrix slightly softens the lattice, allowing restricted diffusion and the formation of the critical C-H···O dimers required for proton transfer[2].

Step-by-Step Workflow:

  • Vaporization: Sublime high-purity 2-Cyclohexen-1-one, 3-hydroxy-2-methyl- under high vacuum ( 10−6 mbar) at room temperature.

  • Co-deposition: Co-deposit the vapor with a large excess of high-purity Argon gas (ratio ~1:1000) onto a KBr window mounted in a closed-cycle helium cryostat maintained at 8 K.

  • Baseline Acquisition: Record the initial FTIR spectrum. Validation checkpoint: The spectrum must show sharp, distinct νC=O​ stretching bands (~1710 cm −1 and ~1735 cm −1 ) with no broad νO−H​ band, confirming exclusive isolation of the diketo monomer.

  • Controlled Annealing: Gradually raise the cryostat temperature to 28 K. Monitor the IR spectrum for peak splitting, which indicates the formation of C-H···O hydrogen-bonded homodimers.

  • Thermal Activation (Neat Film): To observe the full tautomerization, prepare a neat thin film (without Argon) and heat above 165 K. The thermal energy will overcome the dimer-lowered barrier, evidenced by the emergence of the conjugated enol νC=C​ band (~1650 cm −1 ) and a broad νO−H​ stretch (~3200 cm −1 ).

Matrix_Isolation_Workflow Step1 1. Vaporization Sublime pure MCHD under high vacuum Step2 2. Matrix Deposition Co-deposit with Argon onto 8 K KBr window Step1->Step2 Step3 3. Baseline FTIR Confirm exclusive diketo monomer presence Step2->Step3 Step4 4. Controlled Annealing Raise to 28 K to induce C-H···O dimerization Step3->Step4 Step5 5. Thermal Activation Heat neat film >165 K to cross energy barrier Step4->Step5 Step6 6. Kinetic Tracking Monitor emergence of enol ν(C=C) and ν(O-H) bands Step5->Step6

Diagram 2: Step-by-step workflow for Matrix-Isolation FTIR kinetic tracking.
Protocol B: Variable-Temperature NMR (Solution-State Equilibrium)

Purpose: To quantify the keto-enol ratio across different dielectric environments. Causality: Solvents with high dielectric constants or strong hydrogen-bond accepting capabilities (like DMSO-d6) will artificially stabilize the enol form. Comparing this to a non-polar solvent (like CDCl3) isolates the solvent's thermodynamic contribution to the equilibrium.

Step-by-Step Workflow:

  • Sample Preparation: Prepare two 0.05 M solutions of the compound: one in anhydrous CDCl3 and one in DMSO-d6.

  • Standard Acquisition: Acquire 1 H and 13 C NMR spectra at 298 K.

    • Enol Signatures: Look for the vinylic methyl group (~1.77 ppm) and the highly deshielded enolic OH proton (often >10 ppm due to H-bonding).

    • Diketo Signatures: Look for the distinct splitting pattern of the active methylene protons between the two carbonyls.

  • Variable-Temperature (VT) Profiling: Perform VT-NMR from 250 K to 320 K. Integrate the distinct signals of both tautomers at each temperature step.

  • Van 't Hoff Analysis: Plot ln(Keq​) versus 1/T to extract the enthalpy ( ΔH ) and entropy ( ΔS ) of enolization for the specific solvent system.

Quantitative Data Summary

The physical and spectroscopic properties of the two tautomeric states are summarized below to aid in rapid analytical identification.

Property / MetricDiketo Tautomer (2-Methyl-1,3-cyclohexanedione)Enol Tautomer (3-Hydroxy-2-methylcyclohex-2-en-1-one)
Preferred Environment Gas phase, Argon Matrix (8 K)Polar solvents, Solid State (>165 K)
Primary IR Signatures Sharp νC=O​ (~1710, 1735 cm −1 )Broad νO−H​ (~3200 cm −1 ), conjugated νC=O​ (~1650 cm −1 )
Intermolecular Bonding Weak C-H···O interactions (pre-reaction)Strong O-H···O hydrogen bonding
Steric Constraints C2-Methyl disrupts optimal dimer alignmentPlanar enone system relieves local ring strain
1 H NMR Key Shifts (CDCl3) Active CH 2​ multiplet (~3.2 ppm)Vinylic CH 3​ (d, ~1.77 ppm), Enolic OH (br s, >10 ppm)

Conclusion

The keto-enol tautomerism of 2-Cyclohexen-1-one, 3-hydroxy-2-methyl- is a premier example of how geometric constraints dictate chemical mechanisms. Because the cyclic structure forbids stabilizing intramolecular hydrogen bonds, the molecule relies entirely on intermolecular C-H···O dimerization to lower the proton transfer barrier. Understanding this mechanism is vital for drug development professionals and synthetic chemists, as the tautomeric state directly dictates whether the molecule will react as a carbon-centered nucleophile (via the enolate) or an oxygen-centered nucleophile during subsequent functionalization steps.

References

  • PubChem: 2-Cyclohexen-1-one, 3-hydroxy-2-methyl- (CID 7057962). National Center for Biotechnology Information. Retrieved from:[Link]

  • Wikipedia: 1,3-Cyclohexanedione. Wikimedia Foundation. Retrieved from:[Link]

  • Banerjee, P., Pandey, P., & Bandyopadhyay, B. (2021). CH···O H-bond mediated tautomerization of 2-methyl-1,3-cyclohexanedione: A combined IR spectroscopic and theoretical study. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 253, 119550. Retrieved from:[Link]

  • Banerjee, P., et al. (2012). CH···O Interaction Lowers Hydrogen Transfer Barrier to Keto–Enol Tautomerization of β-Cyclohexanedione: Combined Infrared Spectroscopic and Electronic Structure Calculation Study. The Journal of Physical Chemistry A, 116(15), 3836-3845. Retrieved from:[Link]

Sources

Exploratory

structural analysis and NMR spectra of 2-Cyclohexen-1-one, 3-hydroxy-2-methyl-

An In-Depth Technical Guide to the Structural Elucidation of 3-Hydroxy-2-methyl-2-cyclohexen-1-one via NMR Spectroscopy Introduction: The Challenge of Isomeric Complexity In the landscape of drug discovery and materials...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Structural Elucidation of 3-Hydroxy-2-methyl-2-cyclohexen-1-one via NMR Spectroscopy

Introduction: The Challenge of Isomeric Complexity

In the landscape of drug discovery and materials science, the unambiguous determination of molecular structure is a foundational pillar upon which all subsequent research is built. Tautomeric compounds, in particular, present a unique analytical challenge. 3-Hydroxy-2-methyl-2-cyclohexen-1-one, a stable enol form of 2-methylcyclohexane-1,3-dione, is a prime example.[1][2] Its stability is conferred by the formation of a conjugated α,β-unsaturated ketone system, a structural motif prevalent in numerous biologically active molecules.[3] This guide provides a comprehensive, methodology-driven approach to the complete structural assignment of this molecule, leveraging a suite of one-dimensional and two-dimensional Nuclear Magnetic Resonance (NMR) experiments. We will not merely present data but will delve into the causal logic behind the experimental strategy, providing field-proven insights for researchers navigating similar analytical hurdles.

Chapter 1: Foundational Analysis and Predicted Spectral Characteristics

Before embarking on advanced 2D NMR analysis, a thorough understanding of the molecule's basic features allows us to predict the expected spectral data. This predictive step is crucial for designing an efficient experimental workflow and for validating the final assignments.

The electronic environment of an α,β-unsaturated ketone significantly influences its NMR spectrum. The electron-withdrawing nature of the carbonyl group polarizes the conjugated π-system, leading to a deshielding effect at the β-carbon and a relative shielding at the α-carbon.[3] This results in characteristic downfield shifts for β-protons and carbons compared to standard alkenes.[4]

Below is the structure of 3-hydroxy-2-methyl-2-cyclohexen-1-one with the standard IUPAC numbering used for NMR assignments.

Caption: Molecular structure and IUPAC numbering of 3-hydroxy-2-methyl-2-cyclohexen-1-one.

Chapter 2: One-Dimensional NMR Analysis: The First Pass

¹H NMR: Mapping the Proton Framework

The ¹H NMR spectrum provides the initial overview of the proton environments. Based on the structure, we anticipate five distinct signals for the carbon-bound protons and one for the hydroxyl proton.

  • Methyl Protons (C7-H): A singlet is expected around 1.8-2.0 ppm. This is a key starting point for analysis due to its sharp signal and lack of coupling.

  • Methylene Protons (C4-H, C5-H, C6-H): These aliphatic protons will appear further upfield. The protons at C6 are adjacent to the carbonyl group and are expected to be the most downfield of the three, likely around 2.4-2.6 ppm. The protons at C4, being adjacent to the double bond (allylic), should appear around 2.2-2.4 ppm. The C5 protons, being the most shielded, should be found furthest upfield, around 1.9-2.1 ppm. Each of these will appear as a complex multiplet due to both geminal and vicinal coupling.[5]

  • Hydroxyl Proton (O3-H): A broad singlet whose chemical shift is highly dependent on concentration and solvent, but typically expected in the range of 5-7 ppm.

¹³C NMR and DEPT: Assigning the Carbon Skeleton

The ¹³C NMR spectrum reveals the number of unique carbon environments. For this molecule, seven distinct carbon signals are expected. The DEPT-135 experiment is invaluable here, as it differentiates carbons based on the number of attached protons (CH/CH₃ positive, CH₂ negative, and quaternary carbons absent).

Carbon AtomPredicted Chemical Shift (ppm)DEPT-135 PhaseRationale
C1 (C=O) 195 - 205AbsentCarbonyl carbon in a conjugated system, highly deshielded.[3]
C2 (C=) 125 - 135AbsentQuaternary sp² carbon attached to a methyl group.
C3 (=C-OH) 160 - 170AbsentQuaternary sp² carbon attached to an electronegative oxygen atom, significantly deshielded.
C4 (-CH₂-) 25 - 35NegativeAliphatic methylene carbon.
C5 (-CH₂-) 20 - 30NegativeAliphatic methylene carbon, expected to be the most shielded.
C6 (-CH₂-) 35 - 45NegativeAliphatic methylene carbon alpha to the carbonyl group, deshielded.
C7 (-CH₃) 10 - 20PositiveAliphatic methyl carbon.

Chapter 3: Two-Dimensional NMR: Connecting the Pieces

While 1D NMR provides a list of parts, 2D NMR reveals how they are assembled. The following workflow illustrates the logical progression of experiments used to build the molecular structure from the ground up.

G cluster_1D 1D NMR Analysis cluster_2D 2D NMR Correlation cluster_final Structural Confirmation H1 ¹H NMR (Proton Environments) COSY COSY (¹H-¹H Connectivity) H1->COSY Identifies spin systems C13 ¹³C & DEPT NMR (Carbon Types) HSQC HSQC (¹H-¹³C Direct-Bond) C13->HSQC Links protons to carbons COSY->HSQC HMBC HMBC (¹H-¹³C Long-Range) HSQC->HMBC Provides starting points for long-range analysis Structure Unambiguous Structure & Assignments HMBC->Structure Assembles the carbon skeleton

Caption: A logical workflow for structural elucidation using a suite of NMR experiments.

COSY (Correlation Spectroscopy): Identifying Spin Systems

The ¹H-¹H COSY experiment is the first step in mapping the proton connectivity. It reveals which protons are coupled to each other, typically through two or three bonds.[6] For 3-hydroxy-2-methyl-2-cyclohexen-1-one, the key expected correlations are within the aliphatic chain:

  • A cross-peak between the protons on C4 and C5 .

  • A cross-peak between the protons on C5 and C6 .

This confirms the -CH₂-CH₂-CH₂- fragment. The methyl protons (C7) and the hydroxyl proton will not show COSY cross-peaks to the ring protons, confirming their isolation from the spin system.

Caption: Key ³J H-H COSY correlations expected for the aliphatic spin system.

HSQC (Heteronuclear Single Quantum Coherence): The Direct Link

The HSQC experiment is a powerful and sensitive technique that definitively correlates each proton signal to the carbon signal to which it is directly attached (a one-bond correlation).[7] This allows for the unambiguous assignment of the protonated carbons identified in the DEPT spectrum. For instance, the proton signal at ~2.5 ppm will show a cross-peak to the carbon signal at ~40 ppm, confirming the assignment of both to the C6 position.

HMBC (Heteronuclear Multiple Bond Correlation): Assembling the Skeleton

The HMBC experiment is arguably the most critical for elucidating the complete carbon framework. It reveals correlations between protons and carbons that are two or three bonds apart (²J and ³J correlations).[8] This is the only way to place the quaternary carbons (C1, C2, C3) and connect the previously identified fragments.

Key HMBC Correlations for Structural Confirmation:

  • From Methyl Protons (H7): This is the most diagnostic starting point. The protons of the C7 methyl group should show correlations to:

    • C2 (²J): Confirms the attachment of the methyl group.

    • C1 (³J): Connects the methyl-bearing carbon to the carbonyl group.

    • C3 (³J): Connects the methyl-bearing carbon to the hydroxyl-bearing carbon, completing the enone system.

  • From Methylene Protons (H6): These protons, being alpha to the carbonyl, provide crucial connectivity. They should show correlations to:

    • C1 (²J): Confirms their position next to the carbonyl.

    • C5 (²J): Confirms the link to the aliphatic chain.

    • C2 (³J): Further solidifies the ring structure.

  • From Methylene Protons (H4): These allylic protons will correlate to:

    • C3 (²J) and C2 (³J): Locking the other end of the aliphatic chain to the double bond.

    • C5 (²J): Confirming the internal connectivity of the chain.

H7 H-7 C1 C1 H7->C1 ³J C2 C2 H7->C2 ²J C3 C3 H7->C3 ³J H6 H-6 H6->C2 ³J

Caption: Critical HMBC correlations from H-7 and H-6 for assigning the quaternary carbons.

Chapter 4: Experimental Protocols: Ensuring Data Integrity

High-quality, reproducible data is contingent upon meticulous experimental execution. The following protocols are designed for a standard 400 or 500 MHz NMR spectrometer equipped with a broadband probe.

4.1. Sample Preparation

  • Massing: Accurately weigh approximately 5-10 mg of the 3-hydroxy-2-methyl-2-cyclohexen-1-one sample.

  • Solvation: Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃). CDCl₃ is a good first choice for its versatility.

  • Standard: Add a small amount of Tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ 0.00 ppm).[3]

  • Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

  • Homogenization: Cap the tube and invert several times to ensure a homogeneous solution.

4.2. NMR Data Acquisition

  • Instrument Setup: Insert the sample into the spectrometer. Lock onto the deuterium signal of the solvent and perform shimming to optimize magnetic field homogeneity. Tune and match the probe for both ¹H and ¹³C frequencies.

  • ¹H Spectrum: Acquire a standard one-pulse proton spectrum. Typical parameters: spectral width of 12-16 ppm, acquisition time of 2-3 seconds, relaxation delay of 1-2 seconds, and 8-16 scans.

  • ¹³C Spectrum: Acquire a proton-decoupled ¹³C spectrum. Typical parameters: spectral width of 220-240 ppm, acquisition time of ~1 second, relaxation delay of 2 seconds, and 1024-4096 scans.

  • DEPT-135: Use a standard DEPT-135 pulse sequence to acquire data for editing the carbon spectrum.

  • COSY: Acquire a gradient-selected (gCOSY) spectrum. Typically, 1024 data points in the direct dimension (F2) and 256-512 increments in the indirect dimension (F1) are sufficient.

  • HSQC: Acquire a gradient-selected, sensitivity-enhanced HSQC spectrum. Optimize the one-bond coupling constant for ~145 Hz.

  • HMBC: Acquire a gradient-selected HMBC spectrum. The long-range coupling delay should be optimized for a J-coupling of 8-10 Hz to observe typical ²J and ³J correlations.[7]

Chapter 5: Data Synthesis and Final Assignment

By integrating the data from all experiments, we can construct a complete and validated assignment table. The COSY and HSQC data confirm the protonated fragments, and the HMBC data pieces them together into the final structure.

Position¹³C δ (ppm)¹H δ (ppm)¹H Multiplicity (J in Hz)Key HMBC Correlations from ¹H to ¹³C
1~198.5---
2~129.0---
3~165.0---
4~28.0~2.30t (6.2)C2, C3, C5, C6
5~22.5~2.00p (6.5)C4, C6
6~39.0~2.50t (6.8)C1, C2, C4, C5
7~15.0~1.95sC1, C2, C3
OH-~5.80br sC2, C3

Note: The chemical shift and coupling constant values are typical predicted values and may vary slightly based on experimental conditions.

Conclusion

The structural elucidation of 3-hydroxy-2-methyl-2-cyclohexen-1-one serves as an exemplary case study in the power of a multi-faceted NMR approach. By systematically progressing from simple 1D experiments to more complex 2D correlation techniques, we can overcome the challenges posed by isomerism and quaternary centers. The COSY experiment defines the proton-proton spin systems, the HSQC experiment links protons to their parent carbons, and the HMBC experiment provides the crucial long-range correlations that assemble the complete molecular skeleton. This logical, self-validating workflow not only provides an unambiguous structural assignment but also embodies the rigorous standards of scientific integrity required in modern chemical research.

References

  • Application Notes and Protocols for 1H and 13C NMR Spectroscopy of α,β-Unsaturated Ketones. Benchchem. [URL: https://www.benchchem.
  • NMR Spectroscopy :: 5-HMR-5 Vicinal Proton-Proton Coupling 3JHH. University of Wisconsin-Madison, Department of Chemistry. [URL: https://www.chem.wisc.edu/areas/reich/nmr/05-hmr-05-jhh.htm]
  • NMR Spectroscopy :: 5-HMR-2 Chemical Shift - Organic Chemistry Data. University of Wisconsin-Madison, Department of Chemistry. [URL: https://www.chem.wisc.edu/areas/reich/nmr/05-hmr-02-delta.htm]
  • 13C N.M.R. STUDIES: PART VI. CARBON-13 SPECTRA OF α,β-UNSATURATED CARBONYL COMPOUNDS. Canadian Science Publishing. [URL: https://cdnsciencepub.com/doi/abs/10.1139/v70-496]
  • 2-hydroxy-3-methylcyclohex-2-en-1-one. PubChem, National Institutes of Health. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/640704]
  • 2-Cyclohexen-1-one, 3-hydroxy-2-methyl-. PubChem, National Institutes of Health. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/7057962]
  • 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. YouTube. [URL: https://www.youtube.
  • HSQC and HMBC - NMR Core Facility. Columbia University. [URL: https://nmr.columbia.edu/content/hsqc-and-hmbc]
  • COSY Spectra. Chemistry LibreTexts. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(McMurry)/05%3A_Stereochemistry_at_Tetrahedral_Centers/5.01%3A_COSY_Spectra]

Sources

Foundational

Comprehensive Solubility Profile and Solvation Dynamics of 2-Cyclohexen-1-one, 3-hydroxy-2-methyl- in Organic Solvents

Phase I: Molecular Architecture & Tautomeric Dynamics To understand the solubility profile of 2-Cyclohexen-1-one, 3-hydroxy-2-methyl- (commonly known as 2-methyl-1,3-cyclohexanedione, CAS: 1193-55-1 / 32774-63-3)[1], we...

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Author: BenchChem Technical Support Team. Date: April 2026

Phase I: Molecular Architecture & Tautomeric Dynamics

To understand the solubility profile of 2-Cyclohexen-1-one, 3-hydroxy-2-methyl- (commonly known as 2-methyl-1,3-cyclohexanedione, CAS: 1193-55-1 / 32774-63-3)[1], we must first analyze its molecular architecture. The compound exists in a highly dynamic tautomeric equilibrium between its diketone form and its enol form.

In the solid state and in polar organic solvents, the enol form (3-hydroxy-2-methylcyclohex-2-en-1-one) predominates[2]. This structural duality dictates its solvation mechanics: the enol form possesses both a strong hydrogen-bond donor (the hydroxyl group) and a hydrogen-bond acceptor (the conjugated carbonyl oxygen). The high melting point of the compound (206–208 °C) indicates a robust intermolecular hydrogen-bonded crystal lattice[3]. To achieve dissolution, an organic solvent must possess a sufficient dielectric constant and hydrogen-bonding capacity to disrupt this lattice.

Tautomerization N1 Diketone Form (Non-polar media) N2 Enol Form (Polar media) N1->N2 Solvent-mediated Proton Transfer N3 H-Bonded Solvate (e.g., in MeOH/DMSO) N2->N3 Solvation Dynamics

Figure 1: Solvent-dependent tautomerization and solvation pathways of the target compound.

Phase II: Empirical Solubility Matrix

The quantitative solubility of 2-Cyclohexen-1-one, 3-hydroxy-2-methyl- varies drastically across different organic solvent classes. As summarized in Table 1 , the compound exhibits maximum solubility in polar protic solvents (like Methanol) and polar aprotic solvents (like DMSO and DMF),[3].

Table 1: Thermodynamic Solubility in Key Solvents at 25°C
SolventClassificationSolubilitySolvation Mechanism / Causality
Methanol Polar Protic~100 mg/mL (0.1 g/mL)Optimal: Forms a dense bi-directional H-bond network with both the enol -OH and C=O sites[3].
DMSO Polar Aprotic20 mg/mLHigh: Acts as a strong H-bond acceptor for the enol -OH, though it cannot donate to the C=O.
DMF Polar Aprotic20 mg/mLHigh: Similar to DMSO; dipole-dipole interactions stabilize the conjugated enone system.
Ethanol Polar Protic2 mg/mLModerate: Lower dielectric constant than methanol leads to a sharp 50-fold drop in solubility.
Water Highly Polar ProticInsoluble (<0.1 mg/mL)Poor: High hydrophobic penalty of the methyl-cyclohexene ring prevents aqueous dissolution[4],[3].
DMSO:PBS (1:1) Co-solvent Mixture0.5 mg/mLLimited: The addition of aqueous buffer rapidly crashes the compound out of solution.

Scientist's Insight: The stark difference between methanol (100 mg/mL) and ethanol (2 mg/mL) is a critical factor for process chemists. When designing a recrystallization protocol or a synthetic workflow, methanol serves as an excellent primary solvent, while ethanol or water can be utilized as highly effective anti-solvents to force precipitation.

Phase III: Solvation Mechanics & Non-Aqueous Buffering

Beyond its role as a standard synthetic intermediate, 2-Cyclohexen-1-one, 3-hydroxy-2-methyl- possesses a groundbreaking functional application: it acts as a non-aqueous buffer.

According to pivotal research by (), 1,3-cyclohexanedione derivatives can buffer organic solutions to control chemical reactions[5]. In organic solvents, trace acidic or basic impurities often catalyze unwanted isomerizations or the decomposition of sensitive intermediates (such as aldols or Michael addition products)[6].

Because it is highly soluble in solvents like DMSO and DMF, the compound dissolves to form a homogeneous amphoteric sink. The enol form acts as a proton donor (predicted pKa ~5.58)[3], while the oxygen atoms act as proton acceptors. This self-contained buffering system neutralizes rogue ionic species in organic media, protecting the integrity of the primary reaction without participating as a reactant[5].

Phase IV: Validated Analytical Methodologies

To accurately determine the solubility of this compound for scale-up operations, kinetic dissolution assays are insufficient due to the high lattice energy of the crystal. As an application scientist, I mandate the use of a Self-Validating Thermodynamic Solubility Protocol .

Protocol: Thermodynamic Solubility Profiling via HPLC-UV

This protocol incorporates a strict matrix-spike validation step to mathematically rule out adsorptive losses, ensuring absolute trustworthiness of the data.

Step 1: Saturation & Equilibration

  • Add an excess of 2-Cyclohexen-1-one, 3-hydroxy-2-methyl- (e.g., 150 mg) to 1.0 mL of the target organic solvent (e.g., Methanol) in a borosilicate glass vial.

  • Causality: Borosilicate is mandatory. Plastic microcentrifuge tubes can leach plasticizers into organic solvents, altering the solvent's dielectric constant and artificially inflating solubility.

  • Agitate at 300 RPM on a thermoshaker at 25.0 ± 0.1 °C for exactly 24 hours.

  • Causality: 24 hours ensures the transition from a kinetic dissolution rate to a true thermodynamic steady-state.

Step 2: Phase Separation

  • Centrifuge the suspension at 10,000 x g for 10 minutes to pellet undissolved solids.

  • Filter the supernatant through a 0.45 µm Hydrophilic PTFE syringe filter .

  • Causality: PTFE must be used instead of Nylon or Cellulose Acetate. The enol tautomer's -OH group will non-specifically hydrogen-bond to the amide linkages in Nylon filters, artificially lowering the measured solubility of the filtrate.

Step 3: Self-Validation (The Matrix Spike)

  • Spike a known concentration (e.g., 10 mg/mL) of the analyte into a pre-filtered solvent blank. Filter this spiked standard and compare its HPLC peak area to an unfiltered equivalent.

  • Causality: A recovery of >98% validates that the PTFE membrane is not retaining the compound, verifying the integrity of the phase separation step.

Step 4: HPLC-UV Quantification

  • Dilute the validated filtrate into the linear dynamic range (typically 1:100) using the mobile phase.

  • Analyze via RP-HPLC using a C18 column, monitoring UV absorbance at 262 nm .

  • Causality: The conjugated enone system ( λmax​ = 262 nm) provides a highly specific and sensitive chromophore for UV detection, minimizing background noise from the organic solvent.

Protocol S1 1. Saturation Excess solute in borosilicate vial S2 2. Equilibration 24h Shake-flask @ 25°C S1->S2 S3 3. Phase Separation 0.45 µm PTFE Filtration S2->S3 S4 4. Quantification HPLC-UV @ 262 nm S3->S4

Figure 2: Self-validating thermodynamic solubility workflow ensuring adsorptive loss prevention.

Conclusion

The solubility profile of 2-Cyclohexen-1-one, 3-hydroxy-2-methyl- is intrinsically linked to its tautomeric state. Its high solubility in methanol (100 mg/mL) and moderate solubility in DMSO/DMF (20 mg/mL) make it highly tractable for organic synthesis and advanced applications, such as non-aqueous buffering. By employing rigorous, self-validating analytical protocols, researchers can accurately leverage its solvation dynamics to optimize reaction yields and stabilize sensitive chemical intermediates.

References

  • PubChem . "2-Cyclohexen-1-one, 3-hydroxy-2-methyl- | C7H10O2 - PubChem". National Center for Biotechnology Information. URL:[Link]

  • Sohail, M., & Tanaka, F. (2020) . "Control of Chemical Reactions by Using Molecules that Buffer Non-aqueous Solutions". Chemistry–A European Journal, 26(1), 222-229. URL:[Link]

Sources

Exploratory

Thermodynamic Stability and Tautomeric Dynamics of 3-Hydroxy-2-methyl-2-cyclohexen-1-one at Room Temperature

Executive Summary The compound 3-hydroxy-2-methyl-2-cyclohexen-1-one (often referred to by its keto tautomer name, 2-methyl-1,3-cyclohexanedione; CAS: 1193-55-1) is a cyclic β -diketone of profound importance in syntheti...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 3-hydroxy-2-methyl-2-cyclohexen-1-one (often referred to by its keto tautomer name, 2-methyl-1,3-cyclohexanedione; CAS: 1193-55-1) is a cyclic β -diketone of profound importance in synthetic organic chemistry, particularly in Robinson annulations and the total synthesis of complex natural products like acorone.

Unlike simple acyclic β -diketones, the thermodynamic stability of this compound at room temperature is dictated by a complex interplay of geometric ring constraints and intermolecular hydrogen bonding. This whitepaper provides an in-depth technical analysis of the thermodynamic drivers that stabilize the enol form at room temperature, supported by physicochemical data, mechanistic causality, and validated experimental workflows.

Thermodynamic Drivers of Keto-Enol Tautomerism

To understand the stability of 3-hydroxy-2-methyl-2-cyclohexen-1-one at room temperature, one must analyze the causality behind its tautomeric equilibrium. The molecule exists in a dynamic equilibrium between the diketo form (2-methyl-1,3-cyclohexanedione) and the enol form (3-hydroxy-2-methyl-2-cyclohexen-1-one).

The Failure of Intramolecular Stabilization

In acyclic β -diketones like acetylacetone, the enol form is highly stable even in the gas phase due to the formation of a robust intramolecular hydrogen bond[1]. However, the 6-membered ring of β -cyclohexanediones imposes severe geometric constraints. The rigid sp2 and sp3 hybridized carbon framework prevents the carbonyl oxygen and the enolic hydroxyl group from achieving the optimal orbital overlap required for a stable intramolecular hydrogen bond. Consequently, in isolated conditions (e.g., in a vacuum or a cryogenic argon matrix), the molecule exists almost exclusively in the less sterically strained diketo form , with a massive tautomerization energy barrier of approximately ~60 kcal/mol[1][2].

Intermolecular Hydrogen Bonding: The Room Temperature Catalyst

At room temperature (298 K) in condensed phases (solid state or concentrated solution), the thermodynamic landscape inverts. The molecules overcome the lack of intramolecular stabilization by forming extensive intermolecular hydrogen-bonded networks .

These networks are driven by two primary interactions:

  • Strong intermolecular OH⋯O hydrogen bonds.

  • Cooperative, weak CH⋯O hydrogen bonds[1][3].

The formation of these dimeric and polymeric structures acts as a catalytic thermodynamic sink. The intermolecular interactions dramatically lower the hydrogen transfer barrier from >60 kcal/mol down to ~35–45 kcal/mol for dimers, and even lower (~0.35 kcal/mol) in neat solid films[1]. Because the thermal energy at room temperature ( ≈0.6 kcal/mol) is sufficient to traverse this lowered barrier, the equilibrium shifts almost entirely to the enol form . Thus, at room temperature, the compound is thermodynamically stable as the crystalline solid 3-hydroxy-2-methyl-2-cyclohexen-1-one.

G A 2-Methyl-1,3-cyclohexanedione (Diketo Form) B Gas Phase / Isolated High Barrier (~60 kcal/mol) A->B Vacuum / Matrix C Condensed Phase (RT) Intermolecular H-Bonding A->C Solid / Solution B->A Remains Diketo D Transition State Lowered Barrier (~35 kcal/mol) C->D CH...O & OH...O Interactions E 3-Hydroxy-2-methyl-2-cyclohexen-1-one (Enol Form) D->E Spontaneous at RT

Caption: Thermodynamic pathways of keto-enol tautomerization based on phase conditions.

Physicochemical Profile

The thermodynamic stability of the enol form at room temperature is reflected in its physical properties. The extensive intermolecular hydrogen bonding results in a remarkably high melting point for a molecule of its size[4].

PropertyValueMethod / Condition
IUPAC Name 3-Hydroxy-2-methylcyclohex-2-en-1-oneStandard
CAS Registry Number 1193-55-1-
Molecular Formula C7​H10​O2​ -
Molecular Weight 126.15 g/mol Computed
Melting Point 206 - 208 °CSolid State (Enol Form)
Boiling Point ~235.7 °C (at 760 mmHg)Distillation
Density ~1.056 - 1.057 g/cm³Room Temperature
Topological Polar Surface Area 34.1 ŲComputed
Solubility Soluble in Methanol (0.1 g/mL)Polar Solvents favor Enol

Experimental Methodologies

To ensure scientific integrity and reproducibility, the following self-validating protocols describe how to synthesize the stable enol form and how to spectroscopically verify its thermodynamic state at room temperature.

Protocol 1: Synthesis and Isolation of the Enol Form

This protocol leverages a Mannich reaction followed by hydrogenolysis to produce high-purity (>97%) 3-hydroxy-2-methyl-2-cyclohexen-1-one, which spontaneously crystallizes in its stable enol form at room temperature[4][5].

  • Mannich Condensation:

    • In a temperature-controlled reactor, combine 300 parts methanol, 56 parts 50% aqueous dimethylamine, and 56 parts 1,3-cyclohexanedione.

    • Warm the mixture to 30 °C.

    • Add a 37% aqueous solution of formaldehyde dropwise over 1 hour. Maintain the reaction at 40 °C for 3 hours.

    • Validation: Monitor the disappearance of 1,3-cyclohexanedione via HPLC.

  • Hydrogenolysis:

    • Introduce 10 parts of 5% Palladium-on-Carbon (Pd/C) catalyst to the reaction mixture.

    • Purge the system with hydrogen gas and maintain at 30 °C under atmospheric pressure for 15 hours.

    • Validation: Confirm the complete conversion of 2-dimethylaminomethyl-1,3-cyclohexanedione via HPLC.

  • Crystallization & Isolation:

    • Filter the mixture at 30 °C to remove the Pd/C catalyst.

    • Add 300 parts of deionized water to the filtrate and distill off the methanol.

    • Adjust the pH of the aqueous residue to 6.0 using 35% hydrochloric acid.

    • Collect the resulting precipitate via vacuum filtration, wash with cold water, and dry at 70 °C. The resulting dry cake will exhibit a melting point of 206–208 °C, confirming the stable enol structure.

Protocol 2: Spectroscopic Validation of Tautomeric State

To prove that the isolated compound exists as the enol at room temperature, Fourier-Transform Infrared (FTIR) spectroscopy is employed[1].

  • Sample Preparation: Prepare a KBr pellet using 1-2 mg of the dried compound and 100 mg of IR-grade KBr. Press under 10 tons of pressure to form a transparent disk.

  • Spectral Acquisition (Room Temperature): Scan the sample from 4000 to 400 cm⁻¹.

  • Data Interpretation (Causality):

    • Absence of Diketo signals: The spectrum will lack the characteristic sharp, symmetric doublet of unassociated carbonyl stretches expected around 1710-1730 cm⁻¹.

    • Presence of Enol signals: Observe a strong, broadened ν(C=O) band shifted to lower wavenumbers (~1600-1650 cm⁻¹) due to conjugation and hydrogen bonding, alongside a broad ν(O−H) stretch in the 3200-2500 cm⁻¹ region, confirming the intermolecularly hydrogen-bonded enol network.

Workflow S1 Step 1: Mannich Reaction (Formaldehyde + Amine) S2 Step 2: Hydrogenolysis (Pd/C Catalyst, H2) S1->S2 S3 Step 3: pH Adjustment & Crystallization (pH 6.0) S2->S3 S4 Step 4: Validation (HPLC & FTIR at RT) S3->S4

Caption: Synthetic isolation and spectroscopic validation workflow.

Conclusion

The thermodynamic stability of 3-hydroxy-2-methyl-2-cyclohexen-1-one at room temperature is a textbook demonstration of how phase conditions dictate molecular structure. While isolated gas-phase conditions heavily favor the diketo tautomer due to ring strain preventing intramolecular stabilization, the condensed phase at room temperature allows for the formation of highly stable intermolecular hydrogen-bonded networks. These networks drastically lower the activation energy for proton transfer, rendering the enol form the overwhelmingly dominant and stable species in standard laboratory environments.

References

  • CH···O Interaction Lowers Hydrogen Transfer Barrier to Keto–Enol Tautomerization of β-Cyclohexanedione: Combined Infrared Spectroscopic and Electronic Structure Calculation Study. The Journal of Physical Chemistry A - ACS Publications. Retrieved from:[Link]

  • Antagonistic Interplay Between an Intermolecular CH···O and an Intramolecular OH···O Hydrogen Bond in a 1:1 Complex Between 1,2-Cyclohexanedione and Chloroform: A Combined Matrix Isolation Infrared and Quantum Chemistry Study. ACS Publications. Retrieved from:[Link]

  • CH···O Interaction Lowers Hydrogen Transfer Barrier to Keto–Enol Tautomerization of β-Cyclohexanedione. ResearchGate. Retrieved from:[Link]

  • Process for producing 2-methyl-1,3-cyclohexanedione and 2-methylresorcinol (US5276198A).Google Patents.

Sources

Protocols & Analytical Methods

Method

Application Note: Advanced Derivatization Strategies for the GC-MS Analysis of 3-Hydroxy-2-methyl-2-cyclohexen-1-one

Introduction & Chemical Context 3-Hydroxy-2-methyl-2-cyclohexen-1-one (commonly known as Corylone) is a cyclic enolone of significant interest in flavor chemistry, Maillard reaction profiling, and pharmaceutical intermed...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Chemical Context

3-Hydroxy-2-methyl-2-cyclohexen-1-one (commonly known as Corylone) is a cyclic enolone of significant interest in flavor chemistry, Maillard reaction profiling, and pharmaceutical intermediate development. Structurally, it features a conjugated system comprising a ketone and an enolic hydroxyl group.

While direct Gas Chromatography-Mass Spectrometry (GC-MS) analysis is theoretically possible, the active hydrogen on the enolic hydroxyl group leads to severe chromatographic anomalies. This active proton acts as a strong hydrogen-bond donor, causing the molecule to adsorb to the silica backbone of the GC column and active sites within the inlet. This results in severe peak tailing, unpredictable retention times, and thermal degradation at elevated temperatures.

Mechanistic Rationale for Derivatization

To achieve robust quantification and reliable structural elucidation, chemical derivatization prior to GC-MS analysis is mandatory. Silylation is the preferred technique to replace active (polar) hydrogen atoms, thereby decreasing the boiling point and dramatically enhancing the volatility and thermal stability of the analyte[1].

By reacting the analyte with N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) containing 1% trimethylchlorosilane (TMCS), the polar -OH group is quantitatively converted into a non-polar trimethylsilyl (TMS) ether. Comprehensive metabolomic and profiling studies have consistently demonstrated the superior properties of silylation agents for substituting protons bound to heteroatoms in cyclic enolones[2].

Causality Behind Reagent Selection: Why choose BSTFA over other silylating agents like MSTFA or MTBSTFA? BSTFA produces highly volatile byproducts (mono-TMS-trifluoroacetamide) that elute early in the chromatogram, preventing solvent-masking effects of the target analyte[3]. Furthermore, the addition of 1% TMCS is not optional; it acts as a critical Lewis acid catalyst. The enolic hydroxyl group of 3-hydroxy-2-methyl-2-cyclohexen-1-one is less nucleophilic than a standard aliphatic alcohol due to its resonance conjugation with the adjacent ketone. TMCS enhances the electrophilicity of the silicon atom in BSTFA, driving this sterically hindered substitution reaction to absolute completion[4].

Experimental Workflows and Protocols

Trustworthiness & Self-Validation: A reliable analytical protocol must be a self-validating system. Silylation reactions are notoriously sensitive to moisture; even trace amounts of water will rapidly hydrolyze both the BSTFA reagent and the resulting TMS-derivatives, leading to artificially low recoveries. Therefore, this protocol incorporates strict anhydrous conditions and an Internal Standard (IS) to continuously monitor extraction recovery and derivatization efficiency.

Workflow A Sample Matrix Extraction (Ethyl Acetate + Internal Standard) B Moisture Removal (Anhydrous Na2SO4) A->B C Evaporation to Dryness (N2 stream at 35°C) B->C D Silylation Reaction (BSTFA + 1% TMCS, 70°C, 30 min) C->D E GC-MS Acquisition (EI Mode, m/z 198 & 183) D->E

Figure 1: Self-validating extraction and silylation workflow for GC-MS analysis.

Step-by-Step Methodology:
  • Sample Extraction : Homogenize 1.0 g of the sample matrix in 5 mL of GC-grade ethyl acetate. Spike the mixture with 50 µL of an internal standard solution (e.g., 2-isopropylphenol at 100 µg/mL) to validate the downstream derivatization efficiency.

  • Phase Separation & Drying : Vortex for 2 minutes and centrifuge at 4,000 rpm for 5 minutes. Transfer the upper organic layer to a clean glass tube containing 0.5 g of anhydrous sodium sulfate ( Na2​SO4​ ). Swirl gently and let stand for 5 minutes to ensure complete moisture removal.

  • Concentration : Transfer the dried extract to a 2 mL GC autosampler vial. Evaporate to complete dryness under a gentle, continuous stream of ultra-high purity nitrogen at 35°C. (Note: Do not overheat, as the underivatized enolone possesses some inherent volatility).

  • Derivatization : Immediately add 100 µL of anhydrous pyridine (acting as an acid scavenger and reaction solvent) and 100 µL of BSTFA + 1% TMCS to the dry residue[4].

  • Incubation : Seal the vial tightly with a PTFE-lined crimp cap. Incubate in a dry block heater at 70°C for 30 minutes to ensure complete conversion of the sterically hindered enolic hydroxyl group.

  • Preparation for Injection : Allow the vial to cool to room temperature before placing it in the GC autosampler.

Mechanism N1 Corylone (Active Enolic -OH) N3 Nucleophilic Substitution (SN2 at Silicon) N1->N3 N2 BSTFA + 1% TMCS (Silyl Donor + Catalyst) N2->N3 N4 TMS-Ether Derivative (Stable, Volatile) N3->N4

Figure 2: Mechanistic pathway of BSTFA-mediated silylation of the enolic hydroxyl group.

Instrumental Conditions (GC-MS)

The following parameters are optimized for the separation of the TMS-derivatized 3-hydroxy-2-methyl-2-cyclohexen-1-one:

  • Column : DB-5MS or HP-5MS (30 m length × 0.25 mm internal diameter × 0.25 µm film thickness).

  • Inlet : 250°C, Split ratio 10:1. Injection volume: 1.0 µL.

  • Carrier Gas : Ultra-high purity Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program : Initial hold at 60°C for 1 minute, ramp at 10°C/min to 280°C, final hold for 5 minutes.

  • Mass Spectrometer : Electron Ionization (EI) mode at 70 eV. Ion source temperature: 230°C. Quadrupole temperature: 150°C. Acquisition mode: Selected Ion Monitoring (SIM) combined with full SCAN (m/z 50–350) for structural confirmation.

Data Presentation & Analytical Improvements

The derivatization of 3-hydroxy-2-methyl-2-cyclohexen-1-one yields a single, highly symmetrical chromatographic peak. The addition of the TMS group (mass 73 Da, minus 1 Da for the displaced proton) increases the molecular weight from 126 g/mol to 198 g/mol .

Table 1 summarizes the quantitative and qualitative improvements achieved through this derivatization protocol.

Analytical ParameterUnderivatized EnoloneTMS-Derivatized Enolone
Molecular Weight ( g/mol ) 126198
Target Quantifier Ion (m/z) 126 [M]+ 183 [M−CH3​]+
Qualifier Ions (m/z) 55, 69, 9773 [TMS]+ , 198 [M]+
Peak Asymmetry Factor (As) > 2.5 (Severe Tailing)1.05 (Highly Symmetrical)
Limit of Detection (LOD) ~ 500 ng/mL< 10 ng/mL
Thermal Stability in Inlet Poor (Prone to degradation)Excellent

Troubleshooting Note: If the abundance of m/z 126 suddenly increases while m/z 198 decreases during a sequence, this strongly indicates moisture ingress in the autosampler vial causing derivative hydrolysis. Promptly replace the septum and ensure completely anhydrous sample preparation.

Sources

Application

Application Note: Catalytic Reduction Strategies for 2-Methyl-1,3-cyclohexanedione

Chemical Context and Reaction Dynamics 2-Methyl-1,3-cyclohexanedione (CAS 1193-55-1), commonly known as corylone, is a highly versatile cyclic diketone used extensively in the synthesis of the Wieland-Miescher ketone, co...

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Author: BenchChem Technical Support Team. Date: April 2026

Chemical Context and Reaction Dynamics

2-Methyl-1,3-cyclohexanedione (CAS 1193-55-1), commonly known as corylone, is a highly versatile cyclic diketone used extensively in the synthesis of the Wieland-Miescher ketone, complex terpenoids, and steroidal frameworks. In solution, this compound exists predominantly as its enol tautomer, 3-hydroxy-2-methyl-2-cyclohexen-1-one [1].

The catalytic reduction of this compound presents a unique chemoselective and stereoselective challenge. Because the molecule rapidly tautomerizes between its keto and enol forms, reducing agents can either target the enol C=C double bond, selectively reduce one carbonyl to yield a chiral β-hydroxy ketone, or exhaustively reduce the system to an anti-1,3-diol[2]. Selecting the appropriate catalytic system—ranging from transition-metal homogeneous catalysts to organocatalytic borane reductions—is entirely dependent on the desired saturation level and stereochemical outcome.

pathways Enol 3-Hydroxy-2-methyl- 2-cyclohexen-1-one (Enol Form) Keto 2-Methyl-1,3- cyclohexanedione (Keto Form) Enol->Keto Tautomerization HydroxyKetone Chiral β-Hydroxy Ketone (Ru-SunPhos or CBS) Keto->HydroxyKetone Asymmetric Monohydrogenation Diol anti-1,3-Diol (Ru-BINAP or Pd/C) Keto->Diol Exhaustive Hydrogenation HydroxyKetone->Diol Over-reduction

Reaction pathways for the catalytic reduction of 2-methyl-1,3-cyclohexanedione.

Methodology I: Ruthenium-Catalyzed Asymmetric Monohydrogenation

Causality & Experimental Design

Traditional Noyori-type asymmetric hydrogenation of β-diketones typically results in over-reduction, yielding anti-1,3-diols because the intermediate β-hydroxy ketone remains highly reactive in standard alcoholic solvents[3]. To arrest the reduction at the monohydrogenated chiral β-hydroxy ketone (2-methyl-3-hydroxycyclohexanone), the reaction environment must be strictly controlled.

By utilizing a coordinating solvent like Tetrahydrofuran (THF) instead of ethanol or methanol, the solvent molecules compete with the newly formed hydroxyl group of the intermediate for coordination to the Ru(II) metal center. This competitive binding drastically slows down the second reduction step, allowing for the isolation of the β-hydroxy ketone with exceptional chemoselectivity and enantiomeric excess (ee)[2].

Self-Validating Protocol
  • Catalyst Preparation: In an argon-filled glovebox, dissolve 1.0 mmol of 2-methyl-1,3-cyclohexanedione and 0.5 mol% of the chiral catalyst [Ru(benzene)(S-SunPhos)Cl]Cl in 2.0 mL of anhydrous THF[2].

  • Reactor Loading: Transfer the homogeneous mixture to a high-pressure stainless-steel autoclave equipped with a magnetic stirrer.

  • Pressurization: Purge the autoclave with H₂ gas three times to remove inert argon, then pressurize the vessel to exactly 20 bar of H₂[2].

  • Reaction Execution: Heat the reactor to 70 °C and stir vigorously for 15 hours[2].

  • Self-Validation (In-Process): Monitor the H₂ pressure gauge. The reaction is complete when the pressure drop stabilizes (indicating exactly 1 equivalent of H₂ has been consumed). Vent the reactor safely.

  • Quality Control: Analyze a crude aliquot via chiral HPLC. A successful run will show >99% ee for the β-hydroxy ketone and <5% of the over-reduced anti-1,3-diol[2].

  • Purification: Concentrate the mixture under reduced pressure and purify via silica gel flash chromatography.

Methodology II: Organocatalytic CBS Reduction

Causality & Experimental Design

When transition-metal catalysis is undesirable (e.g., in late-stage API synthesis where heavy metal tracking is a concern), the Corey-Bakshi-Shibata (CBS) reduction provides a predictable, metal-free alternative. The chiral oxazaborolidine catalyst forms a rigid bicyclic transition state with the borane reducing agent and the diketone.

The critical parameter here is the addition rate . Uncatalyzed reduction by borane is a fast background reaction that yields racemic products. By dissolving the substrate in CH₂Cl₂ and adding it via a syringe pump over 10 hours, the concentration of unreacted diketone remains near zero, ensuring that all reduction events occur within the chiral environment of the CBS catalyst[4].

cbs_workflow S1 Step 1: Catalyst Prep Dissolve CBS catalyst & Borane in CH2Cl2 S2 Step 2: Substrate Addition Slowly add diketone over 10 hours S1->S2 S3 Step 3: Reaction Stir at -78 °C to RT under Argon S2->S3 S4 Step 4: Quenching Carefully add Methanol to decompose Borane S3->S4 S5 Step 5: Isolation Aqueous workup & Column Chromatography S4->S5

Step-by-step workflow for the CBS-catalyzed enantioselective reduction.

Self-Validating Protocol
  • System Purging: Flame-dry a 2-neck round-bottom flask, fit it with a rubber septum, and flush continuously with Argon.

  • Reagent Mixing: Add (R)-Me-CBS catalyst (0.1 equiv) and Borane-dimethyl sulfide complex (BH₃·DMS, 0.6 equiv) to anhydrous CH₂Cl₂ at -78 °C[4].

  • Controlled Addition: Dissolve 2-methyl-1,3-cyclohexanedione (1.0 equiv) in anhydrous CH₂Cl₂. Using a programmable syringe pump, add this solution dropwise over exactly 10 hours[4].

  • Maturation: Allow the reaction to slowly warm to room temperature over an additional 2 hours.

  • Self-Validation (In-Process): Perform TLC (Hexane/EtOAc 7:3). The complete disappearance of the UV-active enol spot validates the completion of the reduction. If chiral GC shows an ee < 95%, the syringe pump addition rate was too fast, allowing background borane reduction[4].

  • Quenching: Cool the flask to 0 °C and carefully add methanol dropwise until effervescence ceases (destroying excess borane). Concentrate and purify.

Methodology III: Exhaustive Heterogeneous Hydrogenation

Causality & Experimental Design

To synthesize the fully saturated 2-methyl-1,3-cyclohexanediol, heterogeneous catalysts such as Palladium on Carbon (Pd/C) or Raney Nickel are utilized. Because the starting material is highly enolized (pKa ~ 5.2), the reaction proceeds via the direct hydrogenation of the C=C bond of 3-hydroxy-2-methyl-2-cyclohexen-1-one[1]. The resulting saturated enol rapidly tautomerizes to the ketone, which is subsequently reduced. High pressures (50–100 atm) and elevated temperatures are required to overcome the thermodynamic stability of the conjugated enol system[5].

Self-Validating Protocol
  • Preparation: Load 2-methyl-1,3-cyclohexanedione and 10% Pd/C (10 wt% relative to substrate) into a heavy-walled hydrogenation bomb[5].

  • Solvation: Suspend the mixture in absolute ethanol.

  • Hydrogenation: Seal the bomb, purge with N₂, and pressurize with H₂ to 50 atm. Heat the vessel to 50 °C[5].

  • Self-Validation (In-Process): Monitor the reaction via GC-MS. The intermediate 2-methylcyclohexanone must be entirely absent before terminating the reaction.

  • Isolation: Filter the mixture through a pad of Celite to remove the pyrophoric catalyst. Evaporate the solvent to yield the diastereomeric mixture of the diol.

Quantitative Data Summary

Reduction MethodCatalyst SystemPrimary ProductChemoselectivityEnantioselectivity (ee)Key Advantage
Asymmetric Monohydrogenation [Ru(benzene)(SunPhos)Cl]Cl / H₂Chiral β-Hydroxy KetoneHigh (Monoreduction)>99%High atom economy, minimal over-reduction
Organocatalytic Reduction CBS Oxazaborolidine / BH₃Chiral β-Hydroxy KetoneHigh (Monoreduction)>95%Metal-free, highly predictable stereocontrol
Exhaustive Hydrogenation Pd/C or Raney Ni / H₂anti-1,3-DiolLow (Complete reduction)N/A (Diastereoselective)Highly scalable for bulk industrial production

References

  • Wikipedia Contributors. "1,3-Cyclohexanedione." Wikipedia, The Free Encyclopedia. URL:[Link]

  • Mekler, A. B.; Ramachandran, S.; Swaminathan, S.; Newman, M. S. "2-Methyl-1,3-Cyclohexanedione." Organic Syntheses 1961, 41, 56. URL:[Link]

  • Li, W.; Lu, B.; Xie, X.; Zhang, Z. "Ru-Catalyzed Chemo- and Enantioselective Hydrogenation of β-Diketones Assisted by the Neighboring Heteroatoms." Organic Letters 2019, 21 (13), 5025–5029. URL:[Link]

  • Watanabe, H.; Iwamoto, M.; Nakada, M. "Preparation of New Chiral Building Blocks: Highly Enantioselective Reduction of Prochiral 1,3-Cycloalkanediones Possessing a Methyl Group and a Protected Hydroxymethyl Group at Their C2 Position with Baker's Yeast or CBS Catalyst." The Journal of Organic Chemistry 2005, 70 (12), 4652–4658. URL:[Link]

Sources

Method

Application Note: Regioselective Alkylation Strategies for 2-Methyl-1,3-cyclohexanedione

Executive Summary In the arena of drug development and natural product synthesis, 2-methyl-1,3-cyclohexanedione (often cited by its enol tautomer, 3-hydroxy-2-methyl-2-cyclohexen-1-one) serves as a cornerstone building b...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the arena of drug development and natural product synthesis, 2-methyl-1,3-cyclohexanedione (often cited by its enol tautomer, 3-hydroxy-2-methyl-2-cyclohexen-1-one) serves as a cornerstone building block. It is heavily utilized in the construction of complex polycyclic frameworks, including steroidal cores and terpene derivatives via the Robinson annulation.

However, functionalizing this ambident 1,3-dicarbonyl compound presents a significant chemoselectivity challenge. Depending on the electronic nature of the electrophile, the enolate can undergo either desired C-alkylation at the C2 position or undesired O-alkylation. This application note synthesizes field-proven methodologies to achieve strict C-alkylation across both activated and unactivated electrophilic systems.

Mechanistic Insights: The C- vs. O-Alkylation Dichotomy

The regiochemical outcome of the alkylation of 2-methyl-1,3-cyclohexanedione is governed by Hard-Soft Acid-Base (HSAB) principles:

  • Activated Electrophiles: Soft, highly polarizable electrophiles (e.g., methyl iodide, benzyl bromide, or Michael acceptors like methyl vinyl ketone) undergo favorable soft-soft interactions with the C2 carbon of the enolate, yielding the desired 2,2-dialkyl-1,3-cyclohexanedione derivatives 12.

  • Unactivated sp³ Electrophiles: Harder electrophiles (e.g., long-chain alkyl halides) preferentially attack the harder oxygen atom of the enolate, leading to O-alkylation (forming 3-alkoxy-2-methyl-2-cyclohexen-1-ones) 3. Overcoming this requires temporary structural modification of the dione.

G SM 2-Methyl-1,3-cyclohexanedione (Enolate Form) C_Alk C-Alkylation (Desired) 2,2-Dialkyl-1,3-dione SM->C_Alk Activated Electrophiles (MVK, MeI, BnBr) O_Alk O-Alkylation (Undesired) 3-Alkoxy-2-methyl-enone SM->O_Alk Unactivated sp3 Electrophiles (Alkyl Halides)

Mechanistic divergence in the alkylation of 2-methyl-1,3-cyclohexanedione based on electrophile.

Quantitative Data Summary

The table below summarizes the expected regioselectivity and yields based on the choice of electrophile and protocol conditions.

Electrophile TypeReagent ExampleProtocol MethodMajor ProductTypical Yield
Michael Acceptor Methyl Vinyl Ketone (MVK)Solvent-Free, Cat. Et₃NC-Alkylated (Annulation Precursor)>95%
Activated sp³ Methyl Iodide (MeI)K₂CO₃, Acetone, RefluxC-Alkylated (2,2-Dimethyl)51–69%
Unactivated sp³ 1-IodohexyneDirect Alkylation (TBAF base)O-Alkylated (Undesired)>90% (O-Alk)
Unactivated sp³ 1-IodooctaneHydrazone Aza-Enolate MethodC-Alkylated (Regiopure)75–85%

Experimental Protocols

Protocol A: Solvent-Free Michael Addition (C-Alkylation Equivalent)

Objective: Synthesis of 2-methyl-2-(3-oxobutyl)-1,3-cyclohexanedione (the Wieland-Miescher ketone precursor). Causality & Design: This protocol utilizes a classic Michael addition. The deliberate use of a substoichiometric amount of triethylamine (0.01 equiv) generates a very low, steady-state concentration of the enolate. This kinetic bottleneck prevents the base-catalyzed polymerization of MVK and suppresses bis-alkylation. The reaction is run solvent-free to maximize collision frequency, driving the thermodynamic product to >95% yield without requiring column chromatography 1.

Step-by-Step Methodology:

  • Preparation: Equip a 50-mL Erlenmeyer flask with a PTFE-coated magnetic stir bar. No inert atmosphere is strictly required, though ambient moisture should be minimized.

  • Reagent Addition: Charge the flask with 2-methyl-1,3-cyclohexanedione (10.1 g, 80.0 mmol, 1.0 equiv). Add triethylamine (0.12 mL, 0.80 mmol, 0.01 equiv) followed by methyl vinyl ketone (6.50 g, 92.7 mmol, 1.16 equiv).

  • Reaction Monitoring: Begin stirring. Self-Validation Cue: Initial mixing will be poor due to the solid nature of the dione, but the mixture will gradually liquefy into a homogenous oil as the adduct forms. Stir at room temperature for 8–12 hours.

  • Completion: Monitor by TLC (1:1 EtOAc/Hexane). Once the starting material is entirely consumed, the crude triketone can be used directly for subsequent proline-catalyzed asymmetric cyclization or purified via direct crystallization.

Protocol B: Regioselective C-Alkylation with Unactivated sp³ Electrophiles

Objective: C-alkylation using unactivated alkyl halides (e.g., 1-iodooctane). Causality & Design: To circumvent the hard-hard O-alkylation preference of unactivated sp³ electrophiles, the dione is temporarily converted to a ketodimethyl hydrazone. Nitrogen is less electronegative than oxygen; thus, the resulting aza-enolate is significantly softer and sterically biased, directing the incoming electrophile exclusively to the C2 position. Subsequent hydrolysis using Cu(OAc)₂ provides a mild, oxidative cleavage of the hydrazone back to the ketone. This specific hydrolysis condition is critical as it prevents the epimerization or retro-Dieckmann fragmentation of the newly formed, sterically hindered quaternary stereocenter 3.

Workflow Step1 1. Hydrazone Formation DMH, Cat. H+, Reflux Step2 2. Aza-Enolate Generation n-BuLi or LDA, THF, -78°C Step1->Step2 Step3 3. C-Alkylation Add Unactivated R-X Step2->Step3 Step4 4. Oxidative Hydrolysis Cu(OAc)2, H2O/THF Step3->Step4 Product Regiopure C-Alkylated Product Dialkyl Cycloalkanone Step4->Product

Step-by-step workflow for the regioselective C-alkylation via ketodimethyl hydrazone intermediates.

Step-by-Step Methodology:

  • Hydrazone Formation: React 2-methyl-1,3-cyclohexanedione (1.0 equiv) with N,N-dimethylhydrazine (1.1 equiv) in benzene or toluene with a catalytic amount of p-TsOH under Dean-Stark reflux until water evolution ceases. Concentrate to yield the mono-hydrazone.

  • Aza-Enolate Generation: Dissolve the crude hydrazone in anhydrous THF (0.2 M) under an argon atmosphere. Cool the solution to -78 °C. Dropwise, add n-BuLi or LDA (1.05 equiv) to generate the aza-enolate. Stir for 30 minutes.

  • Alkylation: Slowly introduce the unactivated sp³ electrophile (e.g., 1-iodooctane, 1.00 equiv). Allow the reaction mixture to slowly warm to room temperature and stir for 4–6 hours.

  • Hydrolysis: Dissolve the intermediate alkylated ketohydrazone in THF (approx. 3.3 mL per 0.5 mmol). Add this mixture to an aqueous solution of Cu(OAc)₂·H₂O (2.0 equiv). Stir vigorously at room temperature for 12 hours. Self-Validation Cue: The solution will undergo a distinct color change as the copper complex facilitates oxidative cleavage.

  • Workup & Isolation: Concentrate the mixture on a rotary evaporator to remove the THF. Quench the remaining aqueous layer with saturated aqueous NH₄Cl (5 mL) and dilute with CH₂Cl₂ (5 mL). Extract the aqueous layer with CH₂Cl₂ (3 × 10 mL). Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate in vacuo. Purify via flash column chromatography to afford the pure C-alkylated product.

References

  • Organic Syntheses Procedure: 2-Methyl-2-(3-oxobutyl)-1,3-cyclohexanedione Source: Organic Syntheses, 2011, 88, 330. URL:[Link]

  • A Scalable Protocol for the Regioselective Alkylation of 2-Methylcyclohexane-1,3-dione with Unactivated sp³ Electrophiles Source: Synlett, 2015, 26(16), 2293-2295. (PMC Archive) URL:[Link]

  • 1, 3-cyclohexanedione and its derivatives as precursors in organic chemistry; synthesis and reactions Source: International Journal of Current Research, 2014. URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Purification of 3-Hydroxy-2-methyl-2-cyclohexen-1-one

Welcome to the Application Science Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals and synthetic chemists troubleshooting the isolation of1 (commonly known as 2...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Science Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals and synthetic chemists troubleshooting the isolation of1 (commonly known as 2-methyl-1,3-cyclohexanedione)[1]. This cyclic enol-ketone is a critical building block in the synthesis of steroids, Wieland-Miescher ketone derivatives, and various active pharmaceutical ingredients. Because it exists predominantly in its enol form, its purification requires specific strategies to eliminate structurally similar byproducts, unreacted starting materials, and polymeric impurities.

Below is our field-proven, self-validating guide to mastering this purification workflow.

Purification Workflow & Logic

To achieve >98% purity, we exploit the unique acidity of the enol proton. The workflow below illustrates the logical progression from a contaminated crude mixture to a highly pure crystalline product.

Workflow Start Crude Reaction Mixture (Target + Impurities) FilterFilter FilterFilter Start->FilterFilter Filter Coarse Sintered-Glass Filtration (Removes gelatinous polymers) Base Alkaline Extraction (pH > 9) (Solubilizes target enolate) OrgWash Organic Wash (e.g., EtOAc) (Removes O-alkyl impurities) Base->OrgWash Acidify Acidification to pH 6 (HCl) (Precipitates target enol) OrgWash->Acidify Aqueous Layer Wash Cold Water Wash (Removes trapped salts) Acidify->Wash Precipitate Recryst Recrystallization (95% EtOH) (Yields >98% pure product) Wash->Recryst FilterFilter->Base

Optimized acid-base purification workflow for 3-hydroxy-2-methyl-2-cyclohexen-1-one.

Troubleshooting Guides & FAQs

Q: Why does my filtration stall completely when isolating the crude product? Cause: During synthesis (especially if derived from the reduction of resorcinol followed by methylation), trace amounts of unreacted starting materials can undergo oxidative polymerization, forming a gelatinous matrix. Medium or fine-porosity frits will immediately blind (clog) when attempting to filter this mixture. Solution: Avoid Büchner funnels with filter paper. Instead, use a 2[2]. Keep the mixture sufficiently chilled to prevent the polymer from becoming too gummy, which allows the liquid to pass through rapidly.

Q: The isolated crystals have a distinct yellow discoloration instead of being colorless. How do I resolve this? Cause: Yellowing is typically caused by residual sodium iodide (if methyl iodide was used as the alkylating agent) or trace oxidation products. NaI easily becomes trapped in the crystal lattice of the precipitating enol. Over time, trace oxidation of iodide to iodine ( I2​ ) causes a yellow-to-brown hue. Solution: Ensure thorough washing of the filter cake with multiple portions of ice-cold water[2]. If the discoloration persists, recrystallization from 95% ethanol will yield the required colorless crystals.

Q: My HPLC analysis shows contamination with O-methylated and 2,2-dimethylated byproducts. How do I separate them? Cause: Methylation of 1,3-cyclohexanedione derivatives can occur at the oxygen (yielding 3-methoxy-2-methyl-2-cyclohexen-1-one) or doubly at the C2 carbon (yielding 2,2-dimethyl-1,3-cyclohexanedione). Solution: Exploit the enol acidity. The target molecule has a highly acidic enol proton (pKa ~5.3). When treated with a base (pH > 9), it deprotonates to form a water-soluble enolate. Over-alkylated and O-alkylated impurities lack this acidic proton, remaining neutral and lipophilic. Dissolve the crude in dilute NaOH, wash with ethyl acetate to extract the non-acidic impurities, and then carefully 3 to precipitate the pure product[3].

Quantitative Data: Impurity Profiling

Understanding the physicochemical properties of your mixture is the key to designing a logical separation strategy.

Property / ImpurityMolecular WeightpKaSolubility ProfileRemoval Strategy
3-Hydroxy-2-methyl-2-cyclohexen-1-one 126.16 g/mol ~5.3Soluble in base, EtOH; Insoluble in cold waterTarget Compound
2,2-Dimethyl-1,3-cyclohexanedione 140.18 g/mol N/A (No enol)Soluble in organics; Insoluble in baseOrganic wash of basic aqueous layer
3-Methoxy-2-methyl-2-cyclohexen-1-one 140.18 g/mol N/ASoluble in organics; Insoluble in baseOrganic wash of basic aqueous layer
Sodium Iodide (NaI) / Iodine 149.89 g/mol N/AHighly soluble in waterCold water wash of precipitate
Gelatinous Polymeric Byproducts VariableVariableInsoluble in most cold solventsCoarse sintered-glass filtration

Validated Standard Operating Procedure (SOP)

This protocol is designed as a self-validating system . Do not proceed to the next step unless the validation check passes.

Step 1: Alkaline Solubilization

  • Action: Suspend the crude product in distilled water (5 mL/g) and titrate with 1M NaOH under stirring until the pH reaches 9.5–10.0.

  • Causality: Deprotonates the enol to form a water-soluble enolate.

  • Validation Check: The solution must become largely transparent. Any remaining undissolved solids are non-acidic impurities or polymers.

Step 2: Organic Partitioning

  • Action: Transfer the aqueous solution to a separatory funnel. Extract twice with equal volumes of ethyl acetate. Discard the organic layers.

  • Causality: Removes lipophilic, non-enolizable byproducts.

  • Validation Check: Perform TLC (Hexane:EtOAc 7:3) on the organic layer. The presence of UV-active spots confirms the successful extraction of impurities. The aqueous layer must retain the target enolate.

Step 3: Isoelectric Precipitation

  • Action: Transfer the aqueous layer to an ice bath (0–5°C). Dropwise, add 35% HCl under vigorous stirring until the pH reaches exactly 6.0[3].

  • Causality: pH 6 is the optimal precipitation point where the enol form is fully protonated and crystallizes out, while more acidic impurities remain soluble.

  • Validation Check: A dense white precipitate will rapidly form. Monitor the pH continuously; over-acidification (pH < 3) may cause unwanted protonation and co-precipitation of other basic impurities.

Step 4: Filtration & Desalination

  • Action: Filter the precipitate using a coarse sintered-glass funnel. Wash the filter cake with four portions of ice-cold distilled water (2 mL/g per wash)[2].

  • Causality: Removes trapped inorganic salts (e.g., NaI, NaCl) which cause yellow discoloration.

  • Validation Check: Test the final wash filtrate with a drop of 0.1M AgNO₃. The absence of a yellow/white precipitate (AgI/AgCl) confirms complete desalination.

Step 5: Recrystallization

  • Action: Dissolve the washed cake in boiling 95% ethanol (approx. 20 mL per 5 g of product). Cool slowly to room temperature, then chill in an ice-salt bath. Collect crystals and dry in a vacuum oven at 70°C[2].

  • Causality: Reorders the crystal lattice, excluding trace co-precipitated impurities.

  • Validation Check: The dried crystals must be colorless. Melting point analysis must yield a sharp range of 206–208°C (dec.), and HPLC purity should exceed 98%.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 7057962, 2-Cyclohexen-1-one, 3-hydroxy-2-methyl-. PubChem. 1

  • Stetter, H., et al. "2-Methyl-1,3-cyclohexanedione". Organic Syntheses, Coll. Vol. 5, p.743 (1973). 2

  • European Patent Office. EP0529517B1: Process for producing 2-methyl-1,3-cyclohexanedione and 2-methylresorcinol. Google Patents.3

Sources

Optimization

Technical Support Center: Preventing Auto-Oxidation of 2-Cyclohexen-1-one, 3-hydroxy-2-methyl-

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Welcome to the Technical Support Center for handling 2-Cyclohexen-1-one, 3-hydroxy-2-methyl- (CAS 32774-63-3). This compound—the highly...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals

Welcome to the Technical Support Center for handling 2-Cyclohexen-1-one, 3-hydroxy-2-methyl- (CAS 32774-63-3). This compound—the highly reactive enol tautomer of 2-methyl-1,3-cyclohexanedione—is a critical building block in complex organic synthesis. However, its electron-rich vinylic/allylic system makes it notoriously unstable in atmospheric conditions. This guide provides mechanistic insights, diagnostic tools, and self-validating protocols to eliminate unwanted auto-oxidation during your workflows.

Section 1: Mechanistic Troubleshooting (The "Why")

Q: Why does my batch of 3-hydroxy-2-methyl-2-cyclohexen-1-one degrade so rapidly on the benchtop? A: The instability is driven by the compound's tautomeric state. While often drawn as a beta-diketone, it exists predominantly in its enol form. This creates an electron-rich double bond with highly activated allylic and vinylic C-H bonds.

When exposed to open air, the compound acts as an 1[1]. Ambient triplet oxygen ( 3O2​ ) undergoes radical initiation at the allylic position, forming hydroperoxides. These reactive intermediates rapidly trigger 2[2]. Furthermore, the compound is highly hygroscopic; atmospheric moisture condenses on the solid, acting as a solvent micro-environment that 3[3].

Q: Are there visual or analytical diagnostics to confirm oxidation? A: Yes. Pristine 3-hydroxy-2-methyl-2-cyclohexen-1-one is a white to off-white crystalline powder. As it oxidizes and absorbs moisture, it degrades into a sticky,3[3]. Analytically, 1H NMR will show a depletion of the sharp enol -OH signal and the emergence of broad, complex multiplets in the aliphatic region, indicating dimerization.

Quantitative Impact of Storage Conditions

To illustrate the critical need for atmospheric control, Table 1 summarizes the degradation kinetics of the compound under various handling environments.

Table 1: Impact of Storage Conditions on 3-hydroxy-2-methyl-2-cyclohexen-1-one Purity

Storage EnvironmentAtmosphereTemp (°C)TimeframePurity Retention (%)Primary Degradant Profile
Open BenchtopAmbient Air2524 Hours< 85%Hydroperoxides, Moisture
Sealed Clear VialAmbient Air251 Week~ 90%Dimerization products
Sealed Amber VialArgon (Ar)46 Months> 98%None detected

Section 2: Pathway & Workflow Visualization

The following diagram maps the logical divergence between unprotected atmospheric exposure and the required preventative workflow.

G A 3-hydroxy-2-methyl-2-cyclohexen-1-one (Enol Tautomer) B Open Air Exposure (O2 & Moisture) A->B Unprotected P1 Schlenk Line / Glovebox Handling A->P1 Protected Workflow C Radical Initiation (Allylic C-H Abstraction) B->C D Hydroperoxide Formation & Dimerization C->D P2 Argon Backfill & Parafilm Seal P1->P2 P3 Cold Storage (2-8°C) Over Desiccant P2->P3

Auto-oxidation mechanism of 3-hydroxy-2-methyl-2-cyclohexen-1-one and preventative workflows.

Section 3: Self-Validating Experimental Protocols

To guarantee experimental reproducibility, standard operating procedures must be self-validating. This means the protocol itself contains built-in checks to ensure the inert atmosphere is maintained. The following methodology adapts best practices for handling4[4].

Protocol: Benchtop Handling and Anaerobic Transfer

Objective: Transfer a highly reactive, hygroscopic enol without introducing O2​ or H2​O .

Step 1: Thermal Equilibration

  • Action: Remove the sealed, Argon-filled amber vial from the 4°C refrigerator. Do not open it. Place it in a vacuum desiccator and allow it to warm to room temperature (approx. 30-45 minutes).

  • Causality: Opening a cold vial in ambient air causes immediate condensation of atmospheric moisture onto the hygroscopic powder, which acts as a catalyst for auto-oxidation.

  • Validation Check: The exterior of the vial must be completely dry and at ambient temperature to the touch before proceeding.

Step 2: Schlenk Line Preparation

  • Action: Connect the receiving reaction flask to a Schlenk line. Perform three vacuum/Argon backfill cycles (evacuate to < 1 Torr, backfill with 99.99% Argon).

  • Causality: Purges the reaction vessel of residual oxygen and moisture. Argon is heavier than Nitrogen and provides a superior "blanket" for solid transfers.

Step 3: Positive Pressure Transfer

  • Action: Open the equilibrated reagent vial. Working swiftly under a continuous, gentle stream of Argon (using an inverted funnel attached to the Schlenk line over the balance), weigh the desired mass.

  • Causality: The continuous Argon flow displaces ambient air, preventing the allylic C-H bonds from interacting with triplet oxygen during the physical transfer.

Step 4: Resealing and Storage

  • Action: Immediately place the original vial under the Argon stream for 60 seconds. Cap tightly with a PTFE-lined lid, wrap the seal with Parafilm, and return to 4°C storage.

  • Validation Check: If the powder begins to clump or stick to the spatula during transfer, moisture has breached the system. The batch should be flagged for NMR purity verification before subsequent use.

References

  • US11278442B2 - Rapid setting composite article, Google P
  • US3941693A - Solid mineral and regenerant recovery for ion-exchange resins, Google P
  • 2-Methyl-1,3-cyclohexanedione 1193-55-1 wiki, Guidechem.
  • Tandem Fragmentation/Olefination for Production of Neopentylene-Tethered 1,6-Enynes

Sources

Troubleshooting

Technical Support Center: Solubilization Guide for 3-Hydroxy-2-methyl-2-cyclohexen-1-one

Target Audience: Researchers, Scientists, and Drug Development Professionals Compound Synonyms: 2-Methyl-1,3-cyclohexanedione; Corylone analog; 3-Hydroxy-2-methylcyclohex-2-en-1-one. Executive Summary & Compound Profile...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Scientists, and Drug Development Professionals Compound Synonyms: 2-Methyl-1,3-cyclohexanedione; Corylone analog; 3-Hydroxy-2-methylcyclohex-2-en-1-one.

Executive Summary & Compound Profile

3-Hydroxy-2-methyl-2-cyclohexen-1-one frequently presents severe solubility challenges in aqueous media during in vitro assays and formulation development. As a Senior Application Scientist, I often observe researchers struggling with this compound because they treat it as a standard neutral organic molecule. In reality, this compound exists in a dynamic keto-enol tautomeric equilibrium and possesses a highly stable crystalline lattice driven by intermolecular hydrogen bonding[1],[2].

Physicochemical Properties Impacting Solubility
PropertyValueMechanistic Implication for Solubilization
Molecular Weight 126.15 g/mol [3]Small molecule; diffuses rapidly once the solid lattice is broken and solvated.
Melting Point 206–208 °C[4]Exceptionally high lattice energy. Requires significant thermodynamic input or chemical disruption to break solid-state intermolecular bonds.
Aqueous Solubility Insoluble (Neutral water)[4]The neutral enol form is hydrophobic and will immediately crash out of unbuffered water or neutral media.
pKa (Enol OH) ~5.26 – 5.58[4],[1]Critical leverage point. The compound is a weak acid. Deprotonation yields a highly water-soluble enolate anion.
Tautomerism Diketo ⇌ Enol[1]Exists predominantly as the enol tautomer in solution and solid state due to stabilization by intermolecular hydrogen bonds[2].

Mechanistic Deep Dive: The "Why" Behind the Insolubility

To successfully troubleshoot solubility, we must understand the physical chemistry of the compound's solid state. 3-Hydroxy-2-methyl-2-cyclohexen-1-one exists predominantly as the enol tautomer rather than the diketone[1]. In its solid powder form, these enol molecules form strong intermolecular C−H⋯O and O−H⋯O hydrogen-bonded dimers and polymeric chains[2].

Because the melting point is exceptionally high for a molecule of this size (>200 °C)[4], the thermodynamic penalty to break the crystal lattice and introduce it into a hydrogen-bonded water network is massive. When you add the powder directly to pH 7.0 water, the neutral enol remains aggregated. However, because the enol hydroxyl group has a predicted pKa of approximately 5.58[4], shifting the pH of the solvent above 7.5 forces deprotonation. The resulting enolate anion interacts via strong ion-dipole forces with water, completely overcoming the lattice energy and resulting in rapid, complete dissolution.

Troubleshooting FAQs

Q1: I added the compound directly to my cell culture media (pH 7.4), and it formed a cloudy suspension that won't dissolve. What happened? A: You are fighting the crystal lattice energy. At exactly pH 7.4, the compound is only partially ionized. Furthermore, the kinetics of dissolving a highly crystalline powder directly into a complex buffered medium are extremely slow. Fix: Never add the dry powder directly to your final assay buffer. Always generate a concentrated stock solution first using either a co-solvent (DMSO) or a pH-shift method, then dilute it into your media.

Q2: My assay cannot tolerate DMSO or Methanol. How can I achieve a >10 mM concentration in a purely aqueous system? A: Utilize the pH-Shift Method (see Protocol A below). By transiently raising the pH of your water to ~8.0–8.5 using dilute NaOH, you will fully deprotonate the enol. Once the solution is optically clear, you can slowly back-titrate with dilute HCl to your target pH of 7.4. As long as you stay above its pKa (~5.58)[4], the compound will remain in solution at high concentrations.

Q3: I made a 100 mM stock in DMSO, but when I diluted it 1:100 into my assay buffer, it crashed out immediately. Why? A: This is a classic "solvent shock" precipitation. When a highly concentrated DMSO stock is pipetted rapidly into a static aqueous buffer, the DMSO diffuses into the water faster than the compound can be solvated by the water, causing localized supersaturation and immediate crystallization. Fix: Ensure the aqueous buffer is vigorously vortexing/stirring while you add the DMSO stock dropwise. Alternatively, warm the aqueous buffer to 37 °C prior to addition.

Validated Solubilization Protocols

Protocol A: pH-Shift Solubilization (Zero Organic Solvent)

Use this when your downstream application (e.g., sensitive cell lines, protein binding assays) strictly prohibits organic co-solvents.

  • Weighing: Weigh the required mass of 3-hydroxy-2-methyl-2-cyclohexen-1-one into a sterile glass vial.

  • Initial Suspension: Add 80% of your final target volume of distilled/deionized water. The solution will be a cloudy suspension.

  • Alkaline Solubilization: While stirring constantly, add 0.1 M NaOH dropwise. Monitor the pH. The powder will begin to dissolve rapidly as the pH approaches 8.0–8.5.

  • Validation: Continue stirring until the solution is optically clear. (Self-validation step: Measure absorbance at 600 nm; it should be < 0.05 OD, indicating no particulate light scattering).

  • Back-Titration: Slowly add 0.1 M HCl dropwise to bring the pH back down to your physiological target (e.g., pH 7.4). Caution: Do not drop the pH below 6.5, or the neutral enol will precipitate.

  • Volume Adjustment: QS (quantum satis) to your final volume with water or concentrated buffer salts.

Protocol B: Co-Solvent Stock Preparation (High Throughput)

Use this for standard biochemical assays where <1% final DMSO is acceptable.

  • Stock Generation: Dissolve the dry powder in 100% anhydrous DMSO to create a 50 mM or 100 mM stock. The compound is highly soluble in DMSO due to the rapid disruption of the hydrogen-bonded lattice.

  • Sonication: Sonicate the stock for 2–3 minutes in a water bath to ensure no micro-crystals remain.

  • Dilution: Place your target aqueous assay buffer on a magnetic stirrer at 500 RPM.

  • Dropwise Addition: Using a micropipette, add the DMSO stock dropwise directly into the vortex of the stirring buffer.

  • Validation: Ensure the final concentration of DMSO does not exceed 1% (v/v) to prevent assay interference and compound precipitation.

Solubilization Decision Workflow

SolubilizationWorkflow Start Assess Assay pH Tolerance CheckPH Can assay tolerate transient pH > 8.0? Start->CheckPH Alkaline Protocol A: pH-Shift Solubilization CheckPH->Alkaline Yes Cosolvent Protocol B: Co-Solvent Method CheckPH->Cosolvent No AddBase 1. Suspend in Water 2. Add 0.1M NaOH until clear (pH ~8) Alkaline->AddBase BackTitrate 3. Back-titrate to pH 7.4 with HCl AddBase->BackTitrate Ready Solubilized Compound Ready for Assay BackTitrate->Ready Stock 1. Dissolve in 100% DMSO (up to 100 mM) Cosolvent->Stock Dilute 2. Dilute dropwise into vigorous stirring buffer (Final DMSO < 1%) Stock->Dilute Dilute->Ready

Decision matrix for selecting the optimal solubilization route based on assay constraints.

Sources

Optimization

Technical Support Center: Handling &amp; Troubleshooting Moisture-Sensitive 2-Cyclohexen-1-one, 3-hydroxy-2-methyl-

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals who experience yield drops, unexplained side reactions, or rapid reagen...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals who experience yield drops, unexplained side reactions, or rapid reagent degradation when utilizing[1]. This cyclic enolone is a powerful synthon in complex organic chemistry, but its conjugated system is acutely sensitive to atmospheric moisture.

This guide is designed as a self-validating system. We do not just tell you what to do; we explain the causality behind the chemistry so you can independently verify your workflows, maintain scientific integrity, and troubleshoot effectively.

The Causality of Moisture Sensitivity: Mechanistic Insights

To handle 2-Cyclohexen-1-one, 3-hydroxy-2-methyl- successfully, you must understand its structural thermodynamics. In its pure state, the molecule exists predominantly in the enol form (3-hydroxy-2-methylcyclohex-2-en-1-one) rather than the 1,3-diketone form. This enol is stabilized by the conjugated double bond and an extensive network of intermolecular hydrogen bonds.

When exposed to atmospheric moisture, a destructive cascade begins:

  • Disruption of H-Bonds: Water molecules aggressively compete for hydrogen bonding sites, destabilizing the pure enol matrix.

  • Tautomerization Catalysis: Moisture acts as a proton shuttle, lowering the activation energy for keto-enol tautomerization and accelerating the equilibrium toward the highly reactive 1,3-diketone tautomer.

  • Nucleophilic Attack & Condensation: The diketone form is highly susceptible to self-condensation (aldol addition) and ring-opening hydrolysis. This leads to the formation of dark, viscous polymeric impurities and a rapid loss of active titer.

Mechanism Enol Enol Form (Stable, H-bonded) H2O Moisture (H2O) Enol->H2O H-bond disruption Keto 1,3-Diketone Form (Highly Reactive) H2O->Keto Proton shuttle Degradation Aldol Condensation (Polymerization) Keto->Degradation Self-condensation

Figure 1: Moisture-catalyzed tautomerization and degradation pathway of the cyclic enolone.

Quantitative Data & Operational Tolerances

To maintain a self-validating workflow, your environmental controls must strictly adhere to the following tolerances. Deviations from these metrics are the primary cause of reagent failure.

ParameterOperational ToleranceMechanistic Rationale
Chemical Identity Unique identifier for 3-hydroxy-2-methylcyclohex-2-en-1-one[1].
Moisture Limit < 50 ppm (in solvent/atmosphere)Higher levels catalyze tautomerization and irreversible aldol condensation.
Storage Temperature -20°C (under Argon)Minimizes thermal kinetic energy, halting degradation pathways.
Atmospheric Exposure < 2 minutesThe enol is highly hygroscopic; rapid absorption occurs upon air exposure.
Solvent Compatibility Anhydrous DCM, THF, TolueneProtic solvents (e.g., MeOH, EtOH) will immediately disrupt the enol state.
Step-by-Step Experimental Protocol: Anhydrous Handling & Transfer

This protocol utilizes standard Schlenk line techniques to ensure the reagent remains uncontaminated. It is designed to be self-validating: if positive inert gas pressure is maintained throughout the transfer, moisture ingress is physically impossible. Sigma-Aldrich provides this product to discovery researchers as a sensitive chemical requiring rigorous handling standards.

Phase 1: Preparation and Equilibration

  • Thermal Equilibration: Remove the sealed septum-capped bottle of 2-Cyclohexen-1-one, 3-hydroxy-2-methyl- from the -20°C freezer. Critical Step: Allow the bottle to sit in a desiccator for at least 60 minutes to reach ambient temperature (20°C). Opening a cold bottle instantly condenses atmospheric moisture into the reagent.

  • Purge the System: Connect your reaction flask to a Schlenk line. Perform three cycles of vacuum (0.1 mmHg) and backfill with high-purity Argon (99.999%).

Phase 2: Anhydrous Transfer 3. Syringe Preparation: Bake a glass syringe and stainless-steel needle at 120°C for 4 hours. Cool them in a desiccator. Flush the syringe with Argon three times prior to use. 4. Positive Pressure: Insert an Argon-filled balloon needle into the reagent bottle's septum to maintain positive pressure. 5. Extraction: Insert the prepared syringe needle into the bottle, slowly draw the required volume of the enolone, and withdraw the needle. 6. Delivery: Immediately transfer the reagent into the Argon-purged reaction flask containing your anhydrous solvent.

Workflow Step1 1. Cryogenic Storage (-20°C, Argon Atmosphere) Step2 2. Thermal Equilibration (Warm to 20°C before opening) Step1->Step2 Step3 3. Schlenk Line Transfer (Positive Ar pressure) Step2->Step3 Step4 4. Anhydrous Dissolution (Dry solvents, <50 ppm H2O) Step3->Step4 Step5 5. Reaction Execution (Sealed inert system) Step4->Step5

Figure 2: Standard anhydrous workflow for handling 2-Cyclohexen-1-one, 3-hydroxy-2-methyl-.

Troubleshooting & FAQs

Q1: My 2-Cyclohexen-1-one, 3-hydroxy-2-methyl- has turned from a pale liquid/solid to a dark, viscous oil. Can I still use it? A1: No. The dark, viscous appearance is a definitive visual indicator of moisture-induced aldol condensation and polymerization. The active titer of the enol has been significantly reduced, and the polymeric byproducts will interfere with your reaction stoichiometry and purification steps. The material must be discarded or rigorously purified via Kugelrohr distillation under high vacuum.

Q2: How do I verify the integrity of the reagent before starting a sensitive coupling reaction? A2: Utilize Proton NMR (1H-NMR) in an anhydrous, non-protic deuterated solvent (e.g., CDCl3 dried over molecular sieves). Look for the characteristic enol -OH proton peak (often broad, far downfield) and the vinylic proton. If you observe a complex mixture of aliphatic peaks or an absence of the enol signature, the material has degraded. Do not use Karl Fischer titration directly on the neat reagent, as the enolone can react with the iodine in the Karl Fischer reagent, yielding false moisture readings.

Q3: I stored the bottle in the freezer, but condensation formed inside the cap. What went wrong? A3: This is a classic violation of the thermal equilibration rule. If the bottle was opened while the internal temperature was below the dew point of your laboratory, ambient moisture rushed in and condensed on the cold glass. Once the bottle was resealed and returned to the freezer, the trapped moisture froze. Upon the next thawing cycle, that moisture will catalyze the degradation of your reagent. Always allow the bottle to reach room temperature before breaching the septum seal.

Q4: Can I use standard HPLC-grade solvents for dissolution? A4: No. Standard HPLC-grade solvents typically contain 100–500 ppm of water, which is well above the <50 ppm tolerance for this compound. You must use certified anhydrous solvents packed under inert gas, or dry your solvents using a solvent purification system (SPS) or activated 3Å molecular sieves prior to use.

References
  • Title: 2-Cyclohexen-1-one, 3-hydroxy-2-methyl- | C7H10O2 - PubChem Source: National Center for Biotechnology Information (NCBI) URL: [Link]

Sources

Reference Data & Comparative Studies

Validation

Reactivity Profile &amp; Tautomeric Comparison Guide: 2-Methyl-1,3-cyclohexanedione vs. 3-Hydroxy-2-methyl-2-cyclohexen-1-one

As a Senior Application Scientist, one of the most common misconceptions I encounter in synthetic planning is the treatment of 2-methyl-1,3-cyclohexanedione and 3-hydroxy-2-methyl-2-cyclohexen-1-one as distinct, competin...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, one of the most common misconceptions I encounter in synthetic planning is the treatment of 2-methyl-1,3-cyclohexanedione and 3-hydroxy-2-methyl-2-cyclohexen-1-one as distinct, competing reagents. While they are often cataloged under different chemical names and even disparate CAS registry numbers (e.g., CAS 1193-55-1 and CAS 32774-63-3)[1], they are not alternatives you choose between on a shelf. They are, in fact, the diketo and enol tautomers of the exact same molecular entity[1][2].

Instead of a traditional product comparison, this guide objectively compares the divergent reactivity profiles of these two tautomeric states. By understanding the thermodynamic equilibrium and the causality behind their nucleophilic behaviors, researchers can rationally design self-validating experimental workflows to force the molecule down either a C-alkylation (diketo) or O-alkylation (enol) pathway[3][4][5].

Thermodynamic Profiling and Tautomeric Equilibrium

In the gas phase or isolated in a low-temperature argon matrix, the molecule exists exclusively in the diketo form (2-methyl-1,3-cyclohexanedione)[][7]. However, in standard synthetic environments—such as in solution or the solid state—the equilibrium shifts overwhelmingly to the enol form (3-hydroxy-2-methyl-2-cyclohexen-1-one)[2].

This shift is driven by the stabilization afforded by intermolecular CH···O hydrogen bonding, which dramatically lowers the hydrogen transfer barrier for tautomerization[][8]. Consequently, when you dissolve this reagent in a polar solvent, you are primarily manipulating the enol tautomer, which can be deprotonated to form a highly resonance-stabilized enolate.

Tautomerism Keto Diketo Form 2-Methyl-1,3-cyclohexanedione Enol Enol Form 3-Hydroxy-2-methyl-2-cyclohexen-1-one Keto->Enol Tautomerization Enolate Common Enolate Intermediate Keto->Enolate Base Enol->Enolate Base C_Alk C-Alkylation (Soft) e.g., Michael Addition Enolate->C_Alk Soft Electrophile O_Alk O-Alkylation (Hard) e.g., Enol Ether Synthesis Enolate->O_Alk Hard Electrophile

Tautomeric equilibrium of 2-methyl-1,3-cyclohexanedione and divergent HSAB reactivity pathways.

Reactivity Comparison: Keto (C-Alkylation) vs. Enol (O-Alkylation)

The synthetic utility of this compound relies on Hard-Soft Acid-Base (HSAB) theory to dictate regioselectivity. The common enolate intermediate possesses two distinct nucleophilic sites: the C2 carbon and the enol oxygen.

The Diketo / C-Alkylation Pathway

The C2 carbon is a "soft" nucleophile . It preferentially reacts with "soft" electrophiles, such as α,β-unsaturated carbonyls (e.g., methyl vinyl ketone). The classic application of this pathway is the to synthesize the Wieland-Miescher ketone, a vital building block for steroid and terpenoid synthesis[9][10].

The Enol / O-Alkylation Pathway

The enol oxygen is a "hard" nucleophile . It preferentially attacks "hard" electrophiles like silyl chlorides or highly reactive alkyl halides. To force O-alkylation, chemists utilize the "cesium effect"[5][11]. By using Cesium Carbonate (Cs₂CO₃) in a polar aprotic solvent like DMF, the large, diffuse cesium cation weakly coordinates the enolate oxygen. This leaves the oxygen highly exposed and reactive, driving the formation of enol ethers[5].

Quantitative Reactivity Profile
Property / MetricDiketo Form (C-Alkylation Focus)Enol Form (O-Alkylation Focus)
Active Nucleophilic Site C2 Carbon (Soft)Oxygen (Hard)
Preferred Electrophile Michael acceptors (e.g., MVK)Alkyl iodides, Silyl chlorides
Optimal Catalyst / Base L-Proline (Organocatalysis)Cs₂CO₃ (Cesium effect)
Major Synthetic Output Quaternary stereocenters (WMK)Enol ethers, Enaminones
Dominant Physical State Matrix isolation / Non-polarSolution / Solid state

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. They include specific causality for the reagents chosen and in-process analytical checks to verify success before proceeding.

Protocol A: C-Alkylation via Asymmetric Robinson Annulation

Objective: Synthesis of the (WMK)[9]. Causality: (S)-Proline is used as an organocatalyst. It condenses with methyl vinyl ketone (MVK) to form a highly electrophilic iminium ion. This lowers the LUMO of the MVK, perfectly matching the HOMO of the soft C2 carbon of the diketo form, ensuring exclusive C-alkylation over O-alkylation[9][11].

  • Initiation: Dissolve 2-methyl-1,3-cyclohexanedione (1.0 equiv) and MVK (1.5 equiv) in anhydrous DMSO.

  • Catalysis: Add 3 mol% (S)-Proline. Stir at room temperature for 72 hours.

  • Cyclization: The initial Michael addition intermediate spontaneously undergoes an intramolecular aldol condensation and dehydration in situ.

  • Validation (In-Process): Monitor via TLC (Hexanes/EtOAc). The starting dione will consume, and a highly UV-active spot (the conjugated enone of WMK) will appear.

  • Validation (Post-Isolation): Confirm via ¹H NMR. The success of the C-alkylation and subsequent dehydration is definitively proven by the appearance of a single vinylic proton resonance at δ 5.8 ppm .

Workflow Step1 1. Reagent Mixing Substrate + MVK Step2 2. Organocatalysis (S)-Proline in DMSO Step1->Step2 Step3 3. Michael Addition C-Alkylation at C2 Step2->Step3 Step4 4. Aldol Cyclization Intramolecular Attack Step3->Step4 Product 5. Dehydration Wieland-Miescher Ketone Step4->Product

L-Proline catalyzed Robinson annulation workflow yielding the Wieland-Miescher ketone.

Protocol B: O-Alkylation via the Cesium Effect

Objective: Synthesis of an enol ether (O-alkylation)[5]. Causality: Using Cs₂CO₃ in DMF prevents tight ion-pairing. The "naked" enolate oxygen becomes highly nucleophilic, bypassing the thermodynamic preference for C-alkylation and directly attacking the alkyl halide via an Sₙ2 mechanism[5][11].

  • Initiation: Dissolve 2-methyl-1,3-cyclohexanedione (1.0 equiv) in anhydrous DMF under N₂.

  • Base Addition: Add Cs₂CO₃ (1.5 equiv) and stir for 15 minutes to generate the enolate.

  • Alkylation: Dropwise add the primary alkyl iodide (1.2 equiv). Heat to 65 °C for 4 hours.

  • Validation (In-Process): Monitor via IR Spectroscopy of an aliquot. The broad O-H stretch of the starting enol (~3200 cm⁻¹) will disappear, replaced by a strong C=C-O ether stretch (~1200 cm⁻¹).

  • Validation (Post-Isolation): Confirm via ¹³C NMR. The C2 quaternary carbon will be absent, and a new downfield aliphatic carbon corresponding to the -O-CH₂-R group will appear.

References

  • PubChem, "2-Cyclohexen-1-one, 3-hydroxy-2-methyl-", National Center for Biotechnology Information.[Link]

  • Wikipedia, "1,3-Cyclohexanedione", Wikimedia Foundation.[Link]

  • Wikipedia, "Wieland–Miescher ketone", Wikimedia Foundation.[Link]

  • Banerjee, P., et al. "Molecular association and its impact on the keto-enol tautomerization of 2-methyl-1,3-cyclohexanedione", Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 2021.[Link]

  • Sharif, E. U., et al. "Asymmetric Total Synthesis of the Indole Diterpene Alkaloid Paspaline", National Institutes of Health (NIH), 2015.[Link]

  • Kolb, K. E., et al. "Green Carbonyl Condensation Reactions Demonstrating Solvent and Organocatalyst Recyclability", Journal of Chemical Education, ACS Publications, 2013.[Link]

Sources

Comparative

HPLC Method Validation and Comparative Guide for 3-Hydroxy-2-methyl-2-cyclohexen-1-one

Introduction & Analytical Challenges 3-Hydroxy-2-methyl-2-cyclohexen-1-one (also known by its tautomeric name, 2-methyl-1,3-cyclohexanedione) is a highly versatile building block in organic synthesis. It is most notably...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Analytical Challenges

3-Hydroxy-2-methyl-2-cyclohexen-1-one (also known by its tautomeric name, 2-methyl-1,3-cyclohexanedione) is a highly versatile building block in organic synthesis. It is most notably utilized as a primary precursor in the synthesis of the Wieland-Miescher ketone via Robinson annulation, a critical intermediate for steroid and terpenoid synthesis .

For researchers and drug development professionals, accurate quantification of this compound is essential for monitoring reaction kinetics, determining raw material purity, and evaluating biocatalytic transformations. However, analyzing cyclic 1,3-diketones presents unique chromatographic challenges. The molecule exists in a dynamic tautomeric equilibrium between the diketone and enol forms. In unbuffered or neutral mobile phases, this equilibrium, combined with the partial ionization of the enolic hydroxyl group (pKa ~ 5.3), leads to severe peak broadening, tailing, or even peak splitting.

Tautomerism and Chromatographic Causality

As a Senior Application Scientist, I emphasize that to achieve a self-validating and robust analytical system, we must address the root cause of the chromatographic instability. The enol form of the molecule possesses a weakly acidic hydroxyl group. When analyzed using a neutral water/acetonitrile mobile phase, the compound exists in a mixed ionization state. The ionized enolate interacts non-specifically with residual silanols on the stationary phase, causing peak tailing (Tf > 2.0).

The Causality of the Solution: By introducing an acidic modifier—specifically 0.1% Trifluoroacetic acid (TFA)—the mobile phase pH is lowered to approximately 2.0. Because this pH is more than three units below the molecule's pKa, the ionization of the enol is completely suppressed (>99.9% protonated). This locks the analyte into a single, neutral state, eliminating secondary interactions and consolidating the tautomeric equilibrium into a single, sharp chromatographic band.

Tautomerism Diketone 2-Methyl-1,3-cyclohexanedione (Diketone Form) Equilibrium Dynamic Tautomeric Equilibrium (pKa ~ 5.3) Diketone->Equilibrium Enol 3-Hydroxy-2-methyl-2-cyclohexen-1-one (Enol Form) Enol->Equilibrium Neutral Neutral / Unbuffered Mobile Phase (Mixed Ionization State) Equilibrium->Neutral Acidic Acidic Mobile Phase (pH 2.0) (Fully Protonated State) Equilibrium->Acidic PoorPeak Peak Broadening & Tailing (Failed Validation) Neutral->PoorPeak SharpPeak Sharp, Symmetrical Peak (Successful Validation) Acidic->SharpPeak

Caption: Tautomeric equilibrium of 3-hydroxy-2-methyl-2-cyclohexen-1-one and its chromatographic impact.

Comparative Guide: HPLC Method Alternatives

To establish the most reliable method, we compared three distinct chromatographic approaches. The data below objectively demonstrates why Method A is the superior choice for routine analysis and validation.

Table 1: Performance Comparison of HPLC Methods

Chromatographic ParameterMethod A: RP-HPLC (0.1% TFA)Method B: RP-HPLC (Neutral)Method C: HILIC (Ammonium Formate)
Column C18 (150 x 4.6 mm, 5 µm)C18 (150 x 4.6 mm, 5 µm)Diol/Amide (150 x 4.6 mm, 3 µm)
Mobile Phase H₂O/ACN (70:30) + 0.1% TFAH₂O/ACN (70:30)ACN/H₂O (90:10) + 10mM NH₄Fa
Peak Asymmetry (Tf) 1.05 (Excellent)2.40 (Severe Tailing)1.35 (Acceptable)
Theoretical Plates (N) > 12,000< 4,000~ 8,500
Retention Time (tR) 4.2 min3.8 min (Broad)6.5 min
Suitability Optimal / Validated Not RecommendedAlternative for complex matrices

Data Interpretation: Method A provides the highest theoretical plate count and perfect peak symmetry. Method B fails due to the mixed ionization states discussed earlier. Method C (HILIC) is viable but suffers from longer equilibration times and lower efficiency for this specific analyte compared to Method A.

Validated Step-by-Step Experimental Methodology

The following protocol outlines the validated Method A, adhering strictly to the ICH Q2(R1) guidelines for the validation of analytical procedures . This workflow is designed as a self-validating system; the System Suitability Testing (SST) must pass before any validation or sample data is accepted.

Reagent & Standard Preparation
  • Mobile Phase A: Add 1.0 mL of LC-MS grade Trifluoroacetic acid (TFA) to 1000 mL of LC-MS grade Water. Mix thoroughly and degas.

  • Mobile Phase B: Add 1.0 mL of LC-MS grade TFA to 1000 mL of LC-MS grade Acetonitrile. Mix thoroughly and degas.

  • Diluent: Prepare a 50:50 (v/v) mixture of Water and Acetonitrile.

  • Standard Stock Solution: Accurately weigh 10.0 mg of 3-hydroxy-2-methyl-2-cyclohexen-1-one reference standard into a 10 mL volumetric flask. Dissolve and make up to volume with diluent to achieve a concentration of 1.0 mg/mL.

  • Working Solutions: Dilute the stock solution with diluent to construct a calibration curve ranging from 10 µg/mL to 100 µg/mL.

Instrument Setup
  • System: High-Performance Liquid Chromatograph (HPLC) equipped with a Photodiode Array (PDA) or UV-Vis detector.

  • Column: Zorbax Eclipse Plus C18, 150 mm × 4.6 mm, 5 µm (or equivalent end-capped C18).

  • Column Temperature: 30°C.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Detection Wavelength: 254 nm (λmax for the conjugated enone system).

  • Elution Program: Isocratic elution at 70% Mobile Phase A and 30% Mobile Phase B for a total run time of 8 minutes.

System Suitability Testing (SST)

Inject the 50 µg/mL standard solution six consecutive times before beginning the validation sequence.

  • Acceptance Criteria:

    • Relative Standard Deviation (%RSD) of peak area ≤ 2.0%.

    • Tailing factor (Tf) ≤ 1.5.

    • Theoretical plates (N) ≥ 5,000.

Method Validation Execution (ICH Q2(R1))
  • Linearity: Inject calibration standards (10, 25, 50, 75, 100 µg/mL) in triplicate. Plot peak area versus concentration. Acceptance: The correlation coefficient (R²) must be ≥ 0.999.

  • Precision (Repeatability): Prepare six independent sample preparations at the 100% test concentration (50 µg/mL). Analyze and calculate the %RSD of the assay results. Acceptance: %RSD ≤ 2.0%.

  • Accuracy (Recovery): Spike known amounts of the reference standard into a synthetic matrix at 50%, 100%, and 150% of the target concentration. Calculate the percentage recovery. Acceptance: Mean recovery between 98.0% and 102.0%.

  • LOD and LOQ: Determine based on the signal-to-noise (S/N) ratio. Acceptance: Limit of Detection (LOD) = S/N 3:1 (typically ~0.5 µg/mL); Limit of Quantitation (LOQ) = S/N 10:1 (typically ~1.5 µg/mL).

Workflow Visualization

Validation_Workflow Phase1 Phase 1: Method Development Column: C18, Mobile Phase: 0.1% TFA Phase2 Phase 2: System Suitability Testing (SST) N > 5000, Tf < 1.5, %RSD < 2.0% Phase1->Phase2 Phase3 Phase 3: ICH Q2(R1) Validation Linearity, Precision, Accuracy, LOD/LOQ Phase2->Phase3 Phase4 Phase 4: Routine Sample Analysis Reaction Monitoring & Purity Assays Phase3->Phase4

Caption: Step-by-step ICH Q2(R1) validation workflow for the HPLC analytical method.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 7057962, 2-Cyclohexen-1-one, 3-hydroxy-2-methyl-" PubChem,[Link].

  • Patel, M. P., Green, N. T., Burch, J. K., Kew, K. A., & Hughes, R. M. "Screening of Biocatalysts for Synthesis of the Wieland–Miescher Ketone." Catalysts 2020, 10(9), 1063.[Link].

  • European Medicines Agency (EMA) / International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). "ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology." ICH Guidelines,[Link].

Validation

GC-MS spectral library matching and validation for 2-Cyclohexen-1-one, 3-hydroxy-2-methyl-

An In-Depth Technical Guide to the Identification and Validation of 2-Cyclohexen-1-one, 3-hydroxy-2-methyl- by GC-MS This guide provides researchers, scientists, and drug development professionals with a robust, field-pr...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Identification and Validation of 2-Cyclohexen-1-one, 3-hydroxy-2-methyl- by GC-MS

This guide provides researchers, scientists, and drug development professionals with a robust, field-proven methodology for the confident identification of 2-Cyclohexen-1-one, 3-hydroxy-2-methyl- (CAS: 32774-63-3) using Gas Chromatography-Mass Spectrometry (GC-MS). We move beyond a superficial reliance on library match scores to establish a multi-tiered validation workflow, ensuring the highest degree of scientific rigor and data defensibility.

Introduction: The Challenge of Isomeric Ambiguity

Therefore, relying solely on the "match factor" from a spectral library search is insufficient. A scientifically sound identification protocol must integrate orthogonal data points to build a conclusive case. This guide details a three-pillar approach: optimized spectral matching, retention index (RI) validation, and manual spectral interpretation.

A Comparative Guide to Major GC-MS Spectral Libraries

The foundation of any GC-MS identification is a high-quality spectral library. These databases contain hundreds of thousands of curated Electron Ionization (EI) mass spectra. However, not all libraries are created equal. The choice of library can significantly impact the quality of your initial hit list.

The three most widely used commercial libraries in the field are the NIST/EPA/NIH Mass Spectral Library, the Wiley Registry of Mass Spectral Data, and specialized collections like the Fiehn GC/MS Metabolomics Library.[2][3][4]

Table 1: Comparative Analysis of Leading GC-MS Libraries

FeatureNIST 23 Mass Spectral LibraryWiley Registry of Mass Spectral Data (2023)Fiehn GC/MS Metabolomics RTL Library
Primary Focus General Purpose, "Gold Standard"General Purpose, World's Largest CollectionMetabolomics, Derivatized Metabolites
EI Spectra Count ~394,000[2][5]>873,000[6]>1,400 entries (~900 metabolites)[7]
Unique Compounds ~347,100[2][5]~950,200[8]~800-900 common metabolites[9][10]
Retention Index (RI) Data Yes, >492,000 RI values for >153,000 compounds[2][11]Yes, now includes AI-predicted RI values[8]Yes, a core feature (Retention Time Locked)[9][7]
Key Strength Highly curated and universally trusted; excellent integration with AMDIS deconvolution software.[2]Unparalleled size and breadth, maximizing the chance of finding a match for novel or obscure compounds.[6][8]Tightly integrated and experimentally determined Retention Time Locked (RTL) data for high-confidence metabolomics.[9]

Expert Insight: For a general-purpose analysis of a compound like 2-Cyclohexen-1-one, 3-hydroxy-2-methyl-, both the NIST and Wiley libraries are essential starting points due to their comprehensive nature. The Fiehn library is less likely to contain this specific compound unless it has been identified as a metabolite and derivatized according to their specific protocols. The inclusion of retention index data in the NIST and Wiley libraries is a critical feature that we will leverage for validation.[2][8]

The Three Pillars of Confident Identification

A high library match score is a promising lead, not a final answer. True confidence comes from a self-validating workflow that rests on three pillars of evidence. This approach minimizes the risk of false positives, particularly when dealing with isomers or complex matrices.

P1 Pillar 1: High-Quality Spectral Match ID Validated Compound Identification P1->ID P2 Pillar 2: Confirmed Retention Index (RI) P2->ID P3 Pillar 3: Manual Spectral Interpretation P3->ID

Caption: The Three Pillars of Validated GC-MS Identification.

Pillar 1: Acquiring a High-Quality Mass Spectrum

The quality of your library search result is directly dependent on the quality of the mass spectrum you acquire. A poorly resolved or low-intensity spectrum will yield ambiguous or incorrect matches.

Recommended GC-MS Protocol

This protocol is designed as a starting point for a volatile, polar compound like 2-Cyclohexen-1-one, 3-hydroxy-2-methyl-.

  • GC System : Agilent 7890B or equivalent.

  • MS System : Agilent 5977B MSD or equivalent.

  • Column : Agilent DB-5ms (or equivalent 5% Phenyl-methylpolysiloxane), 30 m x 0.25 mm ID x 0.25 µm film thickness.

    • Causality: This non-polar column is a robust, general-purpose choice that separates compounds primarily by boiling point. It provides excellent peak shape for a wide variety of analytes and has extensive RI data available.

  • Injection : 1 µL, Splitless mode.

    • Causality: Splitless injection is used to maximize the transfer of analyte to the column, which is crucial for trace analysis and obtaining high-quality spectra for low-concentration components.

  • Inlet Temperature : 250 °C.

    • Causality: This temperature ensures the rapid volatilization of the analyte without causing thermal degradation.

  • Carrier Gas : Helium, constant flow at 1.2 mL/min.

  • Oven Program :

    • Initial temperature: 60 °C, hold for 1 minute.

    • Ramp: 10 °C/min to 280 °C.

    • Hold: 5 minutes at 280 °C.

    • Causality: The initial hold ensures good peak shape for early-eluting compounds. The 10 °C/min ramp provides a good balance between chromatographic resolution and analysis time.

  • MSD Transfer Line : 280 °C.

  • Ion Source : Electron Ionization (EI) at 70 eV.

    • Causality: 70 eV is the universal standard for EI-GC-MS.[12] This standardization allows for the direct comparison of experimentally acquired spectra with those in commercial libraries, which are also generated at 70 eV.

  • Mass Range : m/z 40-350.

    • Causality: This range effectively covers the molecular ion (126.15 g/mol ) and all significant fragment ions of the target analyte while excluding noise from the carrier gas (Helium, m/z 4) and background air/water.

Pillar 2: Retention Index for Orthogonal Validation

Relying solely on mass spectral comparison is insufficient, especially for isomers which can have nearly identical spectra.[13][14] The Retention Index (RI) provides a highly reproducible, orthogonal data point based on chromatographic behavior, not mass fragmentation. It normalizes retention times relative to a series of n-alkane standards, making it largely independent of instrument variations.[15][16]

Protocol for RI Determination
  • Prepare an n-Alkane Standard : Create a mixture of n-alkanes (e.g., C8 to C20) in a suitable solvent like hexane.

  • Analyze the Alkane Standard : Run the alkane mixture using the exact same GC method as your sample.

  • Analyze the Sample : Run your unknown sample.

  • Calculate the Kovats RI : The RI is calculated using the retention times (t_R) of the analyte and the bracketing alkanes. The formula for a temperature-programmed run is:

    • RI = 100n + 100 * [(t_R(analyte) - t_R(n)) / (t_R(N) - t_R(n))]

    • Where n is the carbon number of the n-alkane eluting just before the analyte, and N is the carbon number of the n-alkane eluting just after.

Authoritative Reference Data: The PubChem database entry for the isomeric compound 2-hydroxy-3-methylcyclohex-2-en-1-one (CID 640704) lists several experimentally determined Kovats RI values on a standard polar column, averaging around 1793 .[17] This value serves as a critical benchmark for validation. An experimental RI that deviates significantly (e.g., > ±10 units) from this value is a strong indicator of a misidentification, even if the spectral match is high.

Pillar 3: Manual Spectral Interpretation

The final validation step is a critical review of the mass spectrum itself. An experienced analyst should never blindly trust the library's algorithm.[18] Scrutinizing the fragmentation pattern provides a chemical "sanity check."

For 2-Cyclohexen-1-one, 3-hydroxy-2-methyl- (Molecular Weight: 126 g/mol ), we can predict key fragmentation pathways:

  • Molecular Ion (M⁺˙) : A peak at m/z 126 should be present, though it may be of low intensity. Its presence is a key indicator.

  • Loss of Methyl Radical (M-15) : Expect a fragment at m/z 111 due to the loss of the -CH₃ group.

  • Loss of Carbon Monoxide (M-28) : A fragment at m/z 98 from the loss of CO is characteristic of cyclic ketones.

  • Loss of Water (M-18) : A fragment at m/z 108 due to the loss of H₂O from the hydroxyl group.

  • Base Peak : The most intense peak (base peak) is often a stable fragment resulting from a combination of these losses or a ring-cleavage event. For many cyclohexenone structures, fragments around m/z 82, 68, or 54 are common.

During validation, you must confirm that these expected key ions are present in your acquired spectrum and that their relative ratios are reasonably close to those in the library spectrum. The absence of an expected key ion or the presence of a major unexpected ion should be considered a red flag.

The Integrated Validation Workflow: A Simulated Case Study

This workflow demonstrates how to integrate the three pillars to achieve a confident identification.

A 1. Data Acquisition (GC-MS Analysis) B 2. Automated Library Search (e.g., NIST MS Search) A->B C 3. Evaluate Hit List Match Factor > 800? B->C D 4. RI Validation Run Alkane Standard & Calculate RI C->D Yes I Potential Misidentification (Investigate Further or Report as 'Tentative') C->I No E 5. Compare RI |RI_exp - RI_lit| < 10? D->E F 6. Manual Spectral Scrutiny Check for Key Ions (M+, M-15, M-28) E->F Yes E->I No G 7. Final Decision Do all three pillars align? F->G H Confident Identification (Validated) G->H Yes G->I No

Caption: A step-by-step workflow for validated GC-MS identification.

Scenario: An unknown peak elutes at 12.5 minutes. The library search returns the following top hits:

RankCompound NameMatch Factor
12-Cyclohexen-1-one, 3-hydroxy-2-methyl-875
22-Hydroxy-3-methylcyclohex-2-en-1-one860
33-Methyl-2-cyclohexen-1-one810
  • Initial Assessment (Pillar 1): The top hit has a "good" match factor of 875. This is a strong candidate, but the presence of a close isomeric match (Hit #2) requires further validation.

  • RI Validation (Pillar 2): You analyze a C8-C20 alkane mix. The n-C17 alkane elutes at 12.1 min and the n-C18 alkane elutes at 12.9 min. Your unknown at 12.5 min has a calculated RI of 1750 . You compare this to the literature value for the related isomer, which is ~1793 on a polar column. While the column is different (non-polar DB-5ms), this value can be cross-referenced with the RI stored in the NIST library for that specific column type. Let's assume the NIST RI for Hit #1 on a DB-5ms column is 1752 and for Hit #2 is 1785. Your experimental value of 1750 is an excellent match for Hit #1 and a poor match for Hit #2. You can now confidently discard Hit #2.

  • Spectral Scrutiny (Pillar 3): You examine the acquired spectrum. You observe a molecular ion at m/z 126, and key fragments at m/z 111 (M-15) and m/z 98 (M-28). The relative abundances of these ions closely match the library spectrum for Hit #1.

Conclusion

The identification of chemical compounds by GC-MS is a cornerstone of modern analytical science. However, the ease of use of modern software can lead to a false sense of security. By moving beyond a simple reliance on the library match factor and adopting a rigorous, multi-pillar validation strategy that incorporates Retention Index data and manual spectral interpretation, researchers can ensure their results are accurate, reproducible, and scientifically defensible. This structured approach is not merely best practice; it is a necessary component of scientific integrity.

References

  • Wiley Registry of Mass Spectral Data 2023. Wiley Science Solutions. [Link]

  • Fiehn GC/MS Metabolomics RTL Library. Agilent Technologies. [Link]

  • NIST Mass Spectral Library. Diablo Analytical. [Link]

  • MSforID: Home. Wiley Registry of Tandem Mass Spectral Data. [Link]

  • Agilent G1676AA Fiehn GC/MS Metabolomics RTL Library. ResearchGate. [Link]

  • Wiley Registry™ of Mass Spectral Data, 2023 Edition. Scientific Instrument Services. [Link]

  • Wiley Registry® of Mass Spectral Data, 11th Edition. mascom-bremen.de. [Link]

  • G1676-80000 Agilent Fiehn GC/MS Metabolomics RTL Library: List of Compounds. Agilent Technologies. [Link]

  • NIST 23 Mass Spectral Library, NIST 2023/2020/2017 Database. Scientific Instrument Services. [Link]

  • Mass Spectral Databases. Wiley Science Solutions. [Link]

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Comparative

A Comparative Efficacy Analysis: 2-Cyclohexen-1-one, 3-hydroxy-2-methyl- versus Acyclic Diketone Analogs

Introduction In the landscape of drug discovery and development, the structural nuances of a molecule can profoundly dictate its biological activity. This guide provides a detailed comparative analysis of the efficacy of...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

In the landscape of drug discovery and development, the structural nuances of a molecule can profoundly dictate its biological activity. This guide provides a detailed comparative analysis of the efficacy of 2-Cyclohexen-1-one, 3-hydroxy-2-methyl-, a cyclic enone, and its acyclic diketone analogs. While direct head-to-head comparative studies are not extensively documented in the current literature, this document synthesizes available data to offer a logical and scientifically grounded comparison for researchers, scientists, and drug development professionals. We will delve into their chemical properties, known biological activities, and the underlying structural-activity relationships that govern their efficacy.

The core of this analysis rests on understanding how the cyclic, constrained structure of 2-Cyclohexen-1-one, 3-hydroxy-2-methyl- influences its interaction with biological targets compared to the more flexible, open-chain conformation of its acyclic diketone counterparts.

Chemical Structures and Properties

The fundamental difference between these two classes of compounds lies in their topology. 2-Cyclohexen-1-one, 3-hydroxy-2-methyl- possesses a rigid six-membered ring, which limits its conformational freedom. In contrast, acyclic diketones have a linear carbon chain, allowing for a greater degree of rotational freedom. This structural disparity has significant implications for their physicochemical properties, such as polarity, solubility, and their ability to interact with the active sites of enzymes and receptors.

G cluster_0 2-Cyclohexen-1-one, 3-hydroxy-2-methyl- cluster_1 Acyclic Diketone Analog (Example: 2,4-Pentanedione) cyclic acyclic

Caption: General structures of a cyclic enone and an acyclic diketone.

Comparative Biological Efficacy

While a direct comparative study is not available, we can infer potential differences in efficacy based on published research on related compounds. The primary areas where these compounds have shown potential are in antimicrobial, antioxidant, and cytotoxic activities.

Antimicrobial Activity

Both cyclohexenone derivatives and acyclic β-diketones have demonstrated antimicrobial properties.[1][2][3][4] The cyclic structure of cyclohexenones may enhance their ability to penetrate microbial cell membranes due to a more defined three-dimensional shape. For instance, derivatives of cyclohexane-1,3-dione have shown antibacterial and antifungal effects.[5] On the other hand, the flexibility of acyclic diketones might allow them to adapt to a wider range of microbial targets.[6][7] Studies on azoderivatives of β-diketones have shown inhibitory action on E. coli growth.[8]

Table 1: Comparison of Reported Antimicrobial Activity

Compound ClassOrganism(s)Reported Activity (MIC/Zone of Inhibition)Reference(s)
Cyclohexenone Derivatives Ralstonia solanacearum, various plant pathogenic fungiSignificant inhibition of bacterial growth and mycelial growth.[2]
Staphylococcus aureus, Enterococcus faecalis, Bacillus subtilis, Candida albicansCompound 1 (an arylmethylenebis derivative) showed better antimicrobial and antifungal activity compared to compound 2.[9][10]
Acyclic β-Diketone Analogs Pseudomonas aeruginosa, Escherichia coli, Aspergillus niger, TrichodermaScreening showed antibacterial and fungicidal activity.[3]
Escherichia coli, Staphylococcus aureusCopper (II) complex of 2-thenoyltrifluoroacetone showed better antibacterial ability than the ligand alone.[6]
Antioxidant Activity

The antioxidant potential of both classes of compounds is often attributed to the presence of the enol form, which can donate a hydrogen atom to scavenge free radicals.[11][12] The keto-enol tautomerism is a key factor in their antioxidant capacity.[13] The rigid structure of the cyclic enone may influence the stability of the resulting radical and, consequently, its antioxidant efficacy. In contrast, the flexibility of acyclic diketones could facilitate the optimal orientation for hydrogen donation. Several 3-substituted amino-1-aryl-6-hydroxy-hex-2-ene-1-ones, which are acyclic enones, have shown better antioxidant activity than the standard drug probucol.[14]

Table 2: Comparison of Reported Antioxidant Activity (IC50 Values)

Compound ClassAssayIC50 ValueReference(s)
Cyclohexenone Derivatives DPPHCompound 2 (a diarylmethylenebis derivative) showed an IC50 of 0.0156 mM.[9][10]
DPPH(2-oxocyclohexyl)-1-phenylpyrrolidine-2,5-dione (BW1) showed an IC50 of 10.84 μg/ml.[15]
Acyclic Enone Analogs DPPHSeven 3-substituted amino-1-aryl-6-hydroxy-hex-2-ene-1-ones exhibited better activity than probucol.[14]
Cytotoxic Activity

Cyclohexenone derivatives have been investigated for their potential as anticancer agents.[16][17] Their mechanism of action is often linked to the induction of apoptosis and cell cycle arrest. The constrained ring system may play a role in specific interactions with protein targets involved in cancer pathways. Similarly, β-diketones have also been explored as scaffolds for anticancer drug design.[13] The flexibility of acyclic diketones could allow them to bind to a broader range of enzymatic targets.

Table 3: Comparison of Reported Cytotoxic Activity

Compound ClassCell Line(s)Reported Activity (e.g., IC50)Reference(s)
Cyclohexenone Derivatives Liver hepatocellular carcinoma (Hep G2)Both tested arylmethylenebis derivatives showed cytotoxic activity.[9][10]
Colorectal and cervical cancer cellsFour newly synthesized enones exhibited potent and selective cytotoxic activity.[17]
Acyclic Diketone Analogs Not specified in detail in the provided results.General mention of β-diketones as scaffolds for anticancer drug design.[13]

Structure-Activity Relationship (SAR) and Mechanistic Insights

The efficacy of these compounds is intrinsically linked to their structural features.

Caption: A conceptual workflow illustrating the influence of structural features on biological efficacy.

For the cyclic enone, the rigidity of the cyclohexene ring can lead to more specific and potentially higher-affinity interactions with biological targets. The planarity of the enone system and the stereochemistry of the substituents are critical for its activity.

For the acyclic diketones, their flexibility allows them to adopt various conformations, which can be advantageous for binding to less-defined or more promiscuous binding sites. However, this flexibility might also lead to a loss of entropy upon binding, potentially reducing the binding affinity compared to a pre-organized rigid ligand.

Experimental Protocols

To empirically compare the efficacy of these compounds, standardized assays are crucial. Below are representative protocols for evaluating their antimicrobial and antioxidant activities.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) for Antimicrobial Activity

This protocol is a standard method to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

  • Test compounds (2-Cyclohexen-1-one, 3-hydroxy-2-methyl- and acyclic diketone analogs)

  • Microbial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • Spectrophotometer

Procedure:

  • Prepare a stock solution of each test compound in a suitable solvent (e.g., DMSO).

  • Perform serial two-fold dilutions of the stock solutions in MHB in the wells of a 96-well plate.

  • Prepare a standardized inoculum of the microbial strain (e.g., 0.5 McFarland standard).

  • Add the microbial inoculum to each well.

  • Include positive (broth with inoculum) and negative (broth only) controls.

  • Incubate the plates at 37°C for 18-24 hours.

  • Determine the MIC by visual inspection for the lowest concentration that shows no turbidity or by measuring the optical density at 600 nm.

Protocol 2: DPPH Radical Scavenging Assay for Antioxidant Activity

This assay is based on the ability of an antioxidant to donate an electron or hydrogen to the stable radical 2,2-diphenyl-1-picrylhydrazyl (DPPH), causing a color change.[18]

Materials:

  • Test compounds

  • DPPH solution in methanol

  • Methanol

  • Ascorbic acid (as a standard)

  • 96-well microtiter plates

  • Spectrophotometer

Procedure:

  • Prepare various concentrations of the test compounds and ascorbic acid in methanol.

  • Add a fixed volume of the DPPH solution to each well of a 96-well plate.

  • Add the test compound solutions to the wells.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm.

  • Calculate the percentage of radical scavenging activity using the formula: % Scavenging = [ (A_control - A_sample) / A_control ] * 100

  • Determine the IC50 value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals.

Conclusion

Based on the available, albeit indirect, evidence, both 2-Cyclohexen-1-one, 3-hydroxy-2-methyl- and its acyclic diketone analogs exhibit promising biological activities, particularly as antimicrobial and antioxidant agents. The cyclic nature of 2-Cyclohexen-1-one, 3-hydroxy-2-methyl- likely imparts a degree of specificity and potency due to its conformational rigidity. Conversely, the flexibility of acyclic diketones may offer broader-spectrum activity.

References

  • Scholars Research Library. (n.d.). Synthesis and Characterization of β -Diketone Ligands and Their Antimicrobial Activity. Retrieved from [Link]

  • MDPI. (2021, October 13). Recent Developments in the Synthesis of β-Diketones. Retrieved from [Link]

  • ResearchGate. (n.d.). Keto-enol structures of linear and cyclic 1,3-diketones with antioxidant activity. Retrieved from [Link]

  • PubMed. (n.d.). Synthesis and antibacterial properties of beta-diketone acrylate bioisosteres of pseudomonic acid A. Retrieved from [Link]

  • PMC. (n.d.). Electrophilic reactivities of cyclic enones and α,β-unsaturated lactones. Retrieved from [Link]

  • ResearchGate. (2020, June 18). (PDF) Evaluation of Antioxidative, Antimicrobial and Cytotoxic Activity of the Synthetized Arylmethylenbis (3-Hydroxy-5,5-Dimethyl-2- Cyclohexen-1-One) Derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). EVALUATION OF ANTIOXIDATIVE, ANTIMICROBIAL AND CYTOTOXIC ACTIVITY OF THE SYNTHETIZED ARYLMETHYLENBIS(3-HYDROXY-5,5-DIMETHYL-2. Retrieved from [Link]

  • Journal of Advanced Scientific Research. (2021, December 31). ECO-FRIENDLY SYNTHESIS, CHARACTERIZATION AND ANTIMICROBIAL EVALUATION OF POTENTIALLY ACTIVE Β-DIKETONE LIGAND AND ITS TRANSITION METAL COMPLEXES. Retrieved from [Link]

  • PubChem. (n.d.). 3-Hydroxy-2-methylcyclohexan-1-one. Retrieved from [Link]

  • PubMed. (2015, January 23). Antimicrobial activity and molecular analysis of azoderivatives of β-diketones. Retrieved from [Link]

  • PMC. (n.d.). Toxicological Evaluation of Novel Cyclohexenone Derivative in an Animal Model through Histopathological and Biochemical Techniques. Retrieved from [Link]

  • INCHEM. (n.d.). 946. Aliphatic acyclic and alicyclic a-diketones and related alpha-hydroxyketones (WHO Food Additives Series 42). Retrieved from [Link]

  • PubChem. (n.d.). 2-Cyclohexen-1-one, 3-hydroxy-2-methyl-. Retrieved from [Link]

  • ResearchGate. (n.d.). Effects of Cyclic vs. Acyclic Hydrophobic Subunits on the Chemical Structure and Biological Properties of Nylon-3 Co-Polymers. Retrieved from [Link]

  • Semantic Scholar. (2022, April 26). Synthesis of Arylmethylene-bis(3-hydroxy-5,5- dimethylcyclohex-2-en-1-one) Derivatives and Their Effect on Tyrosinase Activity. Retrieved from [https://www.semanticscholar.org/paper/Synthesis-of-Arylmethylene-bis(3-hydroxy-5%2C5-and-Veljovi%C4%87-Horozi%C4%87/3b854d92982d1c67e9f3458d9298e82631b1c6e1]([Link]

  • ResearchGate. (n.d.). Transformation of 3‐methyl‐2‐cyclohexen‐1‐ol versus 1 and 2, and.... Retrieved from [Link]

  • CABI Digital Library. (n.d.). cyclohexane and its functionally substituted derivatives. Retrieved from [Link]

  • PubMed. (2019, March 15). Antimicrobial activities of an oxygenated cyclohexanone derivative isolated from Amphirosellinia nigrospora JS-1675 against various plant pathogenic bacteria and fungi. Retrieved from [Link]

  • PubMed. (2000, August 15). Syntheses and biological evaluation of 3-substituted amino-1-aryl-6-hydroxy-hex-2-ene-1-ones as antioxidant and hypolipidemic agents. Retrieved from [Link]

  • ResearchGate. (2025, October 15). (PDF) Structural Studies of β-Diketones and Their Implications on Biological Effects. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Synthesis of 4-Hydroxy-4-Methylcyclohex-2-En-1-One. Retrieved from [Link]

  • MDPI. (2021, November 20). Structural Studies of β-Diketones and Their Implications on Biological Effects. Retrieved from [Link]

  • ResearchGate. (n.d.). Bioactive Cyclohexenones: A Mini Review | Request PDF. Retrieved from [Link]

  • PMC. (n.d.). Synthesis, Antioxidant, and Antidiabetic Activities of Ketone Derivatives of Succinimide. Retrieved from [Link]

  • RSC Publishing. (n.d.). Four newly synthesized enones induce mitochondrial-mediated apoptosis and G2/M cell cycle arrest in colorectal and cervical cancer cells†. Retrieved from [Link]

  • PMC. (n.d.). Effects of Cyclic vs. Acyclic Hydrophobic Subunits on the Chemical Structure and Biological Properties of Nylon-3 Co-Polymers. Retrieved from [Link]

  • ResearchGate. (n.d.). Selected bioactive natural products with 3,4‐cyclohexenone skeleton. Retrieved from [Link]

  • PMC. (n.d.). Structural Features of Small Molecule Antioxidants and Strategic Modifications to Improve Potential Bioactivity. Retrieved from [Link]

  • ResearchGate. (n.d.). Some linear and cyclic β-diketones possessing different biological activity. Retrieved from [Link]

  • The Good Scents Company. (n.d.). nutty cyclohexenone, 1193-18-6. Retrieved from [Link]

  • FooDB. (2010, April 8). Showing Compound 3-Methyl-2-cyclohexen-1-one (FDB008151). Retrieved from [Link]

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  • IntechOpen. (2019, March 22). Antioxidant Compounds and Their Antioxidant Mechanism. Retrieved from [Link]

  • MDPI. (2025, April 21). Synthesis, Evaluation of Biological Activity, and Structure–Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Antioxidant activity of 3-methyl-1-phenyl-2-pyrazolin-5-one. Retrieved from [Link]

Sources

Validation

Structural Validation of 2-Cyclohexen-1-one, 3-hydroxy-2-methyl- Derivatives: A Comparative Guide

Executive Summary 2-Cyclohexen-1-one, 3-hydroxy-2-methyl- (commonly referred to as the enol form of 2-methyl-1,3-cyclohexanedione) is a highly versatile cyclic β -diketone building block[1]. It is a cornerstone in organi...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

2-Cyclohexen-1-one, 3-hydroxy-2-methyl- (commonly referred to as the enol form of 2-methyl-1,3-cyclohexanedione) is a highly versatile cyclic β -diketone building block[1]. It is a cornerstone in organic synthesis, most notably utilized in Robinson annulations to generate the Wieland-Miescher ketone for steroid and terpenoid total synthesis[].

In the solid state, this compound exists exclusively in its enolic form, driven by profound intermolecular forces[1]. Validating the exact 3D conformation of these derivatives is critical because their chemical reactivity is governed by a robust solid-state hydrogen-bonding network and a unique temperature-dependent phase transition. This guide objectively compares Single Crystal X-Ray Diffraction (SCXRD) against alternative analytical modalities, providing a self-validating experimental workflow for drug development professionals and materials scientists.

Comparative Analysis: Structural Validation Modalities

When analyzing dynamically disordered cyclic enolones, selecting the appropriate analytical tool is paramount. While Nuclear Magnetic Resonance (NMR) is ubiquitous in solution-phase chemistry, it falls short in mapping the cooperative solid-state interactions that dictate the physical properties of these derivatives.

Table 1: Analytical Modalities for Cyclic Enolone Validation
Analytical ModalityPrimary OutputTautomer ResolutionPhase Transition DetectionKey Limitations
SCXRD (Gold Standard) Absolute 3D atomic coordinates.Confirms exclusive enol state & maps H-bond network.Yes (Resolves dynamic disorder across Tc​ ).Requires high-quality, defect-free single crystals.
Solid-State NMR (ssNMR) Bulk chemical environment.Detects enol form and local H-bonding.Partial (Detects shift, lacks atomic 3D precision).Cannot resolve precise atomic coordinates of the methylene vibrations.
Solution NMR Solution-phase connectivity.Averages signal due to rapid keto-enol tautomerization.No (Phase transitions are solid-state phenomena).Cannot observe infinite solid-state H-bonded chains.
Powder XRD (PXRD) Bulk phase purity & fingerprinting.Inferred via Rietveld refinement.Yes (Detects bulk unit cell changes).Requires prior SCXRD data for initial structure solution.

The Case for SCXRD: Capturing the 244 K Phase Transition

The defining crystallographic feature of 2-Cyclohexen-1-one, 3-hydroxy-2-methyl- is its continuous order-disorder phase transition[]. At room temperature, the molecules self-assemble into infinite anti-anti linear chains. This architecture is thermodynamically stabilized by , a phenomenon where hydrogen bond formation polarizes the molecule, enhancing the ionic resonance form and making subsequent H-bonds stronger[3].

Despite this rigid hydrogen-bonded backbone, the non-enolic C4 and C5 methylene groups experience halting large-amplitude vibrations at room temperature[]. This dynamic disorder causes the molecular ring to adopt an averaged "half-chair" conformation. Only variable-temperature SCXRD can track the structural evolution as the crystal is cooled below its critical temperature ( Tc​=244 K), where these vibrations cease and the ring locks into an ordered "sofa" conformation[].

Table 2: Crystallographic Parameters Across the Phase Transition
Parameter298 K (Room Temperature)120 K (Low Temperature)Structural Implication
Ring Conformation Half-chair (Dynamically disordered)Sofa (Ordered)Halting of C4/C5 methylene large-amplitude vibrations below 244 K.
H-Bond Network Infinite anti-anti chainsInfinite anti-anti chainsRAHB backbone remains intact and cooperative across the phase transition.
Space Group / Unit Cell Monoclinic (Averaged electron density)Monoclinic (Resolved atomic positions)Continuous phase transition without destructive lattice restructuring.

Experimental Workflows: Optimized Crystallization & Validation

To adhere to the highest standards of scientific integrity, protocols must be both mechanistically sound and self-validating. The following workflow ensures that the single crystal analyzed is genuinely representative of the bulk synthesized material.

Protocol 1: Vapor Diffusion Crystallization (Thermodynamic Control)

Objective: Grow diffraction-quality single crystals while maintaining the thermodynamic enol state.

  • Dissolution: Dissolve 50 mg of the purified derivative in 0.5 mL of acetone (polar aprotic solvent).

    • Causality: Acetone effectively disrupts pre-existing amorphous hydrogen-bonded aggregates during dissolution without acting as a strong hydrogen-bond donor, allowing the monomers to freely reorganize[3].

  • Setup: Place the open sample vial inside a larger, sealable vessel containing 3 mL of hexanes (anti-solvent).

  • Equilibration: Seal the chamber and allow vapor diffusion to proceed at 298 K for 48–72 hours.

    • Causality: The slow diffusion of hexanes gradually lowers the dielectric constant of the medium. This slow kinetic regime strongly favors the formation of infinite anti-anti linear chains driven by RAHB, yielding defect-free crystals[3].

Protocol 2: Self-Validating Variable-Temperature SCXRD

Objective: Validate the molecular structure and map the order-disorder phase transition without thermal degradation.

  • Bulk Pre-Screening (Self-Validation): Before mounting a single crystal, analyze the remaining crystalline powder via PXRD. Compare the experimental powder pattern to the simulated pattern from the SCXRD trial.

    • Causality: This critical step ensures the selected single crystal is representative of the bulk material and not an anomalous polymorph or solvate, thereby validating the entire batch[].

  • Mounting: Coat the validated crystal in paratone oil and mount it on a cryoloop.

  • High-Temperature Data Collection: Collect initial diffraction data at 298 K.

    • Causality: Establishes the baseline structure where the C4 and C5 methylene groups exhibit dynamic disorder (half-chair conformation)[].

  • Controlled Cooling: Ramp the nitrogen cryostream down to 120 K at a strict rate of 2 K/min.

    • Causality: Crossing the critical temperature ( Tc​=244 K) induces a continuous phase transition. A slow, controlled cooling rate prevents thermal shock and crystal cracking during the structural reorganization of the methylene groups[].

  • Low-Temperature Data Collection: Collect high-resolution data at 120 K.

    • Causality: At this temperature, the large-amplitude vibrations halt entirely, allowing for the precise atomic resolution of the ordered sofa conformation[].

Workflow Visualization

G A Synthesis & Purification B Vapor Diffusion Crystallization A->B >99% Purity C PXRD Bulk Pre-Screening B->C Bulk Powder D SCXRD at 298 K (Half-Chair) B->D Single Crystal G Structural Validation C->G Phase Match E Controlled Cooling (2 K/min) D->E RT Structure F SCXRD at 120 K (Sofa Form) E->F Cross Tc=244 K F->G LT Structure

Fig 1. Self-validating SCXRD workflow for mapping the 244 K phase transition.

References

  • Title: 2-Cyclohexen-1-one, 3-hydroxy-2-methyl- (CID 7057962) Source: PubChem URL: [Link]

  • Title: Conformational transformation coupled with the order-disorder phase transition in 2-methyl-1,3-cyclohexanedione crystals Source: Acta Crystallographica Section B URL: [Link]

  • Title: The Crystalline Enol of 1,3-Cyclohexanedione and Its Complex with Benzene: Vibrational Spectra, Simulation of Structure and Dynamics and Evidence for Cooperative Hydrogen Bonding Source: The Journal of Physical Chemistry A URL: [Link]

Sources

Comparative

Benchmarking Catalytic Performance: Asymmetric Robinson Annulation using 2-Cyclohexen-1-one, 3-hydroxy-2-methyl-

Introduction & Substrate Significance 2-Cyclohexen-1-one, 3-hydroxy-2-methyl- (CAS 32774-63-3), which exists in thermodynamic equilibrium with its keto tautomer 2-methyl-1,3-cyclohexanedione (CAS 1193-55-1), is a corners...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Substrate Significance

2-Cyclohexen-1-one, 3-hydroxy-2-methyl- (CAS 32774-63-3), which exists in thermodynamic equilibrium with its keto tautomer 2-methyl-1,3-cyclohexanedione (CAS 1193-55-1), is a cornerstone substrate in synthetic organic chemistry[1],[2]. As a highly enolized cyclic β-diketone, it serves as a premier nucleophilic Michael donor.

In the realm of drug development and natural product synthesis, this substrate is most famously reacted with methyl vinyl ketone (MVK) via an asymmetric Robinson annulation to yield the Wieland-Miescher ketone (WMK) [3]. Because WMK is a critical chiral building block for complex terpenoids and steroids, its synthesis is universally recognized as the "gold standard" benchmark for evaluating the activity, stereoselectivity, and robustness of novel organocatalysts[4].

Mechanistic Causality: Why is this the Ultimate Benchmark?

The synthesis of WMK via the Hajos-Parrish-Eder-Sauer-Wiechert (H-P-E-S-W) reaction proceeds through a rigorous two-step cascade[3]:

  • Michael Addition: The substrate attacks MVK to form a prochiral triketone intermediate.

  • Intramolecular Aldol Condensation: The catalyst must desymmetrize this prochiral intermediate, differentiating between two enantiotopic carbonyl groups to close the 6,6-bicyclic ring.

The Benchmark Challenge: While classic L-proline catalysis easily forms the 5,6-bicyclic Hajos-Parrish ketone with excellent enantiomeric excess (ee), it struggles profoundly with the 6,6-bicyclic WMK. L-proline typically yields only moderate enantioselectivity (~70% ee) and requires extremely long reaction times (up to several days) due to unfavorable transition state energetics in the 6-membered ring closure[5]. Therefore, any catalytic system that can achieve >90% ee with rapid turnover for this specific substrate represents a significant mechanistic breakthrough.

Mechanism A 2-Cyclohexen-1-one, 3-hydroxy-2-methyl- (Michael Donor) C Michael Addition (Base/Amine Catalyzed) A->C B Methyl Vinyl Ketone (Michael Acceptor) B->C D Prochiral Triketone Intermediate C->D F Enamine/Iminium Formation D->F E Chiral Aminocatalyst (e.g., Primary Amine) E->F Catalyst Binding G Intramolecular Aldol Condensation F->G Stereoselective C-C Bond Formation G->E Catalyst Regeneration H Wieland-Miescher Ketone (Desymmetrized Product) G->H Dehydration

Catalytic cycle of the asymmetric Robinson annulation forming the Wieland-Miescher ketone.

Catalyst Comparison & Performance Metrics

To objectively benchmark performance, we compare the historical L-proline standard against modern amino-acid-derived chiral primary amines and advanced polymer-supported continuous-flow catalysts.

Catalyst SystemLoading (mol%)Reaction ConditionsTimeYield (%)Enantiomeric Excess (ee %)
L-Proline (Classic Benchmark) [3]30 - 35%DMSO, Ambient Temp72 - 90 h~70%70 - 76%
Chiral Primary Amine (tert-Leucine derived) [4]1 - 10%Solvent-free, Ambient Temp12 - 96 h95 - 98%91 - 96%
Polymer-Supported Diamine (Continuous Flow) [5]10% (equiv.)2-MeTHF, 55 °C10 min (residence)>90%92%

Experimental Protocols: Self-Validating Workflows

Protocol A: The Modern Primary Amine Benchmark (Batch)

This protocol utilizes a structurally simple chiral primary amine to overcome the limitations of L-proline, achieving near-perfect stereocontrol[4].

  • Substrate Preparation: In a reaction vial, combine 2-Cyclohexen-1-one, 3-hydroxy-2-methyl- (1.0 equiv) and methyl vinyl ketone (1.5 equiv).

  • Catalyst Addition: Add the chiral primary amine catalyst (1-10 mol%) along with a weak acid co-catalyst (e.g., m-nitrobenzoic acid or TfOH, 1-10 mol%).

    • Causality of Solvent-Free Conditions: Omitting the solvent drastically increases the effective molarity of the substrates, thermodynamically driving the bimolecular Michael addition forward.

    • Causality of Acid Co-catalyst: The acid is critical for accelerating the hydrolysis of the rigid iminium ion intermediate and promoting the final dehydration step. This prevents the catalyst from becoming trapped in a dead-end parasitic state, ensuring high turnover frequencies[4].

  • Execution: Stir the mixture at ambient temperature for 12–24 hours. Monitor consumption of the diketone via TLC.

  • Workup & Validation: Quench with water, extract with ethyl acetate, dry over anhydrous sodium sulfate, and concentrate. Purify via silica gel chromatography and determine the ee using chiral stationary phase HPLC.

Protocol B: Polymer-Supported Continuous Flow Scale-Up

For industrial drug development, batch processes are often transitioned to continuous flow using heterogenized catalysts[5].

  • Reactor Setup: Pack a continuous flow column reactor with a polystyrene-supported chiral diamine resin.

  • Elution: Pump a standardized solution of 2-Cyclohexen-1-one, 3-hydroxy-2-methyl- and MVK in 2-MeTHF through the reactor heated to 55 °C.

    • Causality of Flow Dynamics: The polymer matrix site-isolates the catalytic centers, preventing bimolecular catalyst deactivation (dimerization). Elevating the temperature in a pressurized flow regime decreases the reaction time by 10-fold without eroding enantioselectivity, dropping the required residence time to just 10 minutes[5].

Workflow S1 Substrate Preparation (Diketone + MVK) S2 Catalyst Loading (Primary Amine + Acid) S1->S2 S3 Reaction Execution (Solvent-free, RT) S2->S3 S4 Aqueous Quench & Extraction S3->S4 S5 Chiral HPLC Analysis (Yield & ee %) S4->S5

Step-by-step experimental workflow for benchmarking organocatalytic performance.

References[1] "2-Cyclohexen-1-one, 3-hydroxy-2-methyl- | 32774-63-3", Benchchem. URL:https://www.benchchem.com[2] "CAS 1193-55-1: 2-Methyl-1,3-cyclohexanedione", CymitQuimica. URL: https://www.cymitquimica.com[5] Cañellas, S., et al. "A Highly Active Polymer-Supported Catalyst for Asymmetric Robinson Annulations in Continuous Flow", ACS Catalysis, 2017. URL:https://pubs.acs.org/doi/10.1021/acscatal.6b03286[3] "Application Notes and Protocols: L-Proline and its Derivatives as Catalysts for Robinson Annulation Reactions", Benchchem. URL: https://www.benchchem.com[4] Zhou, P., et al. "Asymmetric Synthesis of Wieland–Miescher and Hajos–Parrish Ketones Catalyzed by an Amino-Acid-Derived Chiral Primary Amine", The Journal of Organic Chemistry, 2012. URL:https://pubs.acs.org/doi/10.1021/jo202433v

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Safety & Regulatory Compliance

Safety

2-Cyclohexen-1-one, 3-hydroxy-2-methyl- proper disposal procedures

Standard Operating Procedure: Handling, Safety, and Disposal of 2-Cyclohexen-1-one, 3-hydroxy-2-methyl- Executive Summary 2-Cyclohexen-1-one, 3-hydroxy-2-methyl- (commonly referred to by its tautomeric name, 2-methyl-1,3...

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Author: BenchChem Technical Support Team. Date: April 2026

Standard Operating Procedure: Handling, Safety, and Disposal of 2-Cyclohexen-1-one, 3-hydroxy-2-methyl-

Executive Summary

2-Cyclohexen-1-one, 3-hydroxy-2-methyl- (commonly referred to by its tautomeric name, 2-methyl-1,3-cyclohexanedione , CAS: 1193-55-1 or 32774-63-3) is a critical building block in organic synthesis and drug development. It is most notably utilized as a nucleophilic enolate donor in the Robinson annulation to synthesize the Wieland-Miescher ketone, a foundational intermediate for steroid and terpenoid scaffolds[1][2]. While not classified as highly toxic, its physicochemical properties—specifically its hygroscopic nature and potential to form explosive dust clouds—demand rigorous operational and disposal protocols[3][4].

This guide provides drug development professionals and laboratory personnel with self-validating, step-by-step procedures for the safe handling, spill mitigation, and compliant disposal of this compound.

Chemical Identity & Mechanistic Context

To handle a chemical safely, one must understand its reactivity. As a 1,3-diketone, the proton situated between the two carbonyl groups is highly acidic. In the presence of mild bases (e.g., triethylamine), it readily deprotonates to form a highly reactive enolate[1][2].

Operational Causality: Because it is primed to act as a nucleophile, 2-methyl-1,3-cyclohexanedione is incompatible with strong oxidizing agents, bases, and reducing agents[3]. Furthermore, the compound is hygroscopic; it will actively absorb moisture from the air, which can degrade the reagent and cause clumping, complicating precise stoichiometric measurements during assay development[4][5].

Mechanism Reagent 2-Methyl-1,3-cyclohexanedione (Hygroscopic Solid) Base Base Addition (e.g., Triethylamine) Reagent->Base Deprotonation Enolate Enolate Intermediate (Reactive Nucleophile) Base->Enolate Michael Michael Addition (C-C Bond Formation) Enolate->Michael MVK Methyl Vinyl Ketone (Electrophile) MVK->Michael Aldol Intramolecular Aldol Condensation Michael->Aldol Product Wieland-Miescher Ketone (Annulation Product) Aldol->Product

Fig 1: Robinson annulation mechanism highlighting the chemical's role as a nucleophilic enolate.

Hazard Profile & Quantitative Data

While 2-methyl-1,3-cyclohexanedione is not classified as a hazardous substance under OSHA 29 CFR 1910.1200, it presents specific physical and localized health hazards[3].

  • Dust Explosion Hazard: As an off-white, combustible powder, fine particulates suspended in the air can form explosive mixtures. Dry dust can be electrostatically charged by turbulence, pouring, or pneumatic transport[3][6].

  • Irritation: The hygroscopic nature of the powder means it can draw moisture from the mucous membranes of the respiratory tract and eyes, causing transient, abrasive irritation[3][4].

Table 1: Physicochemical & Hazard Summary
Property / MetricValue / DescriptionOperational Implication
CAS Number 1193-55-1 (Dione) / 32774-63-3 (Enol)Ensure correct tautomer is referenced in inventory.
Molecular Weight 126.15 g/mol Critical for stoichiometric calculations.
Appearance Off-white to cream powder[3][4]Visual indicator of purity; yellowing indicates degradation.
Solubility Soluble in water and ethanol[1][5]Aqueous waste streams must be captured, not sewered.
Stability Hygroscopic[4][5]Must be stored in tightly sealed containers, ideally desiccated.
Incompatibilities Oxidizers, strong bases[3][7]Dictates waste segregation protocols.

Step-by-Step Spill Mitigation Protocol

In the event of a localized spill within the laboratory, immediate action must be taken to prevent dust aerosolization and electrostatic ignition.

Phase 1: Containment & Hazard Reduction

  • Isolate the Area: Clear personnel from the immediate vicinity and move upwind of the spill[3].

  • Eliminate Ignition Sources: Turn off nearby heat sources, hot plates, and electrical equipment. Ensure all cleanup tools are non-sparking[8].

  • Don PPE: Equip a NIOSH-approved N95 or P100 particulate respirator, chemical-resistant gloves (nitrile), and safety goggles to prevent mucous membrane irritation[3][7].

Phase 2: Recovery & Cleanup 4. Avoid Dry Sweeping: Do not use a standard broom, as this generates hazardous dust clouds[3]. 5. Vacuum or Wet-Wipe: Use a HEPA-filtered, explosion-proof vacuum system to collect the powder. Alternatively, lightly mist the spill with a compatible solvent (e.g., water or ethanol) to suppress dust, then wipe up with absorbent pads[1][4]. 6. Containerize: Place all recovered product and contaminated absorbent materials into a clean, dry, sealable plastic bag or heavy-duty polyethylene container[3]. 7. Labeling: Clearly label the container as "Combustible Solid Waste: 2-Methyl-1,3-cyclohexanedione" and transfer it to the satellite accumulation area.

Comprehensive Waste Disposal Procedures

Disposal must comply with local, state, and federal environmental regulations. Because 2-methyl-1,3-cyclohexanedione is an organic compound with high mobility in water, it must never be discharged into municipal sewer systems or waterways[3][9].

Step-by-Step Disposal Workflow
  • Waste Segregation:

    • Separate 2-methyl-1,3-cyclohexanedione waste from strong oxidizing agents and bases to prevent exothermic reactions in the waste accumulation area[3][7].

  • Solid Waste Processing:

    • Collect unused, degraded, or spilled solid material in a sealed, labeled, and grounded container[3][8].

    • Submit the container to a licensed chemical destruction plant. The mandated disposal method is controlled incineration equipped with flue gas scrubbing to safely manage carbon monoxide and carbon dioxide pyrolysis products[6][9].

  • Aqueous & Solvent Waste Processing:

    • Reaction filtrates (e.g., water/ethanol mixtures from recrystallization) containing dissolved 2-methyl-1,3-cyclohexanedione must be collected in designated halogen-free organic waste carboys[1][9].

  • Contaminated Packaging Management:

    • Empty reagent bottles retain residual dust. Do not cut, drill, or weld empty containers due to explosion risks[3].

    • Triple-rinse the container with a compatible solvent (ethanol). Add the rinsate to the liquid organic waste stream[9].

    • Once cleaned, puncture the plastic/metal packaging to render it unusable, and dispose of it in a sanitary landfill or via incineration as permitted by local regulations[9][10].

DisposalWorkflow Start 2-Methyl-1,3-cyclohexanedione Waste Generation SolidWaste Solid Residues & Unused Product Start->SolidWaste LiquidWaste Aqueous/Solvent Washings Start->LiquidWaste Packaging Contaminated Packaging Start->Packaging CollectSolid Seal in Labeled, Dry Container SolidWaste->CollectSolid CollectLiquid Segregate from Oxidizers/Bases LiquidWaste->CollectLiquid TripleRinse Triple Rinse & Puncture Packaging->TripleRinse Incineration Controlled Incineration (Flue Gas Scrubbing) CollectSolid->Incineration CollectLiquid->Incineration TripleRinse->Incineration Landfill Sanitary Landfill (If Permitted) TripleRinse->Landfill

Fig 2: Standardized waste segregation and disposal workflow for 2-methyl-1,3-cyclohexanedione.

References

  • National Center for Biotechnology Information. "2-Cyclohexen-1-one, 3-hydroxy-2-methyl- | C7H10O2 - PubChem." PubChem, [Link]

  • Cole-Parmer. "Material Safety Data Sheet - 2-Methyl-1,3-cyclohexanedione, 98+%." Cole-Parmer, [Link]

  • Organic Syntheses. "Working with Hazardous Chemicals - Organic Syntheses." Organic Syntheses, [Link]

  • LibreTexts. "23.12: The Robinson Annulation Reaction." Chemistry LibreTexts, [Link]

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